Technical Documentation Center

4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde
  • CAS: 1121529-15-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the NMR Spectral Analysis of 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 4-oxo-3,4-dihydroquinazoline-6-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 4-oxo-3,4-dihydroquinazoline-6-carbaldehyde. As a foundational scaffold in medicinal chemistry, a thorough understanding of its structural characterization is paramount for researchers in drug discovery and development. This document, authored from the perspective of a Senior Application Scientist, offers not just data, but also the rationale behind the spectral interpretations and experimental considerations.

Introduction to 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde and the Role of NMR

The quinazolinone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a carbaldehyde group at the 6-position of the 4-oxo-3,4-dihydroquinazoline core, as in 4-oxo-3,4-dihydroquinazoline-6-carbaldehyde, provides a versatile synthetic handle for further molecular elaboration. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such molecules.[3] It provides detailed information about the chemical environment of individual protons and carbon atoms, allowing for a complete assignment of the molecular structure.

Predicted ¹H and ¹³C NMR Spectral Data

Molecular Structure and Numbering

To facilitate the discussion of NMR data, the standard numbering for the 4-oxo-3,4-dihydroquinazoline ring system is used.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis & Assignment A1 Prepare Sample (5-10 mg in 0.6 mL DMSO-d6) A2 Acquire 1D Spectra (¹H, ¹³C) A1->A2 A3 Acquire 2D Spectra (COSY, HSQC, HMBC) A2->A3 B1 Fourier Transform A3->B1 B2 Phase Correction B1->B2 B3 Baseline Correction B2->B3 B4 Referencing (TMS or residual solvent) B3->B4 C1 Analyze ¹H Spectrum: Chemical Shifts, Multiplicities, Integration B4->C1 C3 Correlate with 2D Data: COSY, HSQC, HMBC C1->C3 C2 Analyze ¹³C Spectrum: Chemical Shifts C2->C3 C4 Final Structure Confirmation C3->C4

Caption: Workflow for NMR data acquisition, processing, and interpretation.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 4-oxo-3,4-dihydroquinazoline-6-carbaldehyde, grounded in the established spectral characteristics of the quinazolinone class of compounds. The provided experimental protocols and data interpretation workflow offer a robust framework for researchers to obtain and analyze high-quality NMR data, ensuring accurate structural verification which is a critical step in the synthesis and development of new chemical entities based on this important scaffold.

References

  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023). MDPI. Available at: [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2024). MDPI. Available at: [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. (2020). IntechOpen. Available at: [Link]

  • Synthesis of Thioxoquinazolin-4(3H)-one Derivatives Under Microwave and Ultrasonic Irradiation with Classical Heating. (n.d.). SciELO Brasil. Available at: [Link]

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (2025). PMC. Available at: [Link]

  • 1 H and 13 C NMR data for compound 1 in DMSO-d 6. (n.d.). ResearchGate. Available at: [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. (n.d.). SciSpace. Available at: [Link]

  • Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. (n.d.). PMC. Available at: [Link]

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. (2019). ACS Omega. Available at: [Link]

  • Synthesis of 3-methylquinazolin-4(3H)-one derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 4-((Aryl)imino)-3,4-dihydroquinazoline-2(1H). (n.d.). Organic Chemistry Research. Available at: [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.). ACG Publications. Available at: [Link]

  • SUPPORTING INFORMATION A Convenient and Scalable Synthesis of 2,3-Dihydroquinazolin- 4(1H)-one Derivatives and their Anticancer. (n.d.). Figshare. Available at: [Link]

  • (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. (2021). MDPI. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde

Abstract This technical guide provides a comprehensive analysis of the physicochemical properties of 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinazolinone scaffold is a "privileged structure" known for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a reactive carbaldehyde group at the 6-position transforms this molecule into a versatile synthetic intermediate for the development of novel therapeutic agents. This document details the compound's structural and physical properties, provides validated protocols for its analytical characterization, and discusses its chemical reactivity and strategic importance for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Quinazolinone Scaffold

The quinazolinone core, a fusion of benzene and pyrimidine rings, is a foundational scaffold in modern medicinal chemistry.[2] Its derivatives are the building blocks for over 150 naturally occurring alkaloids and a growing number of synthetic drugs.[1] The structural rigidity, synthetic accessibility, and ability to form key hydrogen bonds with biological targets contribute to its success. Prominent examples of FDA-approved drugs containing this moiety, such as the anticancer agent Gefitinib, underscore its therapeutic relevance.[3]

4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde emerges as a particularly valuable derivative. Its aldehyde functionality serves as a chemical handle for extensive structural modification, enabling the systematic exploration of structure-activity relationships (SAR). Understanding its core physicochemical properties is therefore the critical first step in leveraging its full potential for creating diverse chemical libraries aimed at identifying next-generation therapeutics.

G cluster_0 General Quinazolinone Scaffold cluster_1 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde A B

Caption: Core chemical structures.

Compound Identification and Physicochemical Data

Precise identification and reliable physical data are paramount for reproducible research. The following tables summarize the key identifiers and physicochemical properties of 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 4-oxo-3,4-dihydroquinazoline-6-carbaldehyde-
CAS Number 1121529-15-4[4][5]
Molecular Formula C₉H₆N₂O₂[6][7]
Molecular Weight 174.16 g/mol [6]
Canonical SMILES C1=CC2=C(C=C1C=O)C(=O)NC=N2[7]

Table 2: Core Physicochemical Properties

PropertyValue / ObservationRationale & Context
Physical Form Expected to be an off-white or yellowish solid.Based on related quinazolinone compounds.
Melting Point Data not available. Expected to be >200 °C.Quinazolinone scaffolds are crystalline solids with high melting points due to their planar structure and intermolecular hydrogen bonding capacity. For instance, the related (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime has a melting point of 237–238 °C.[8]
Boiling Point Not applicable.The compound will likely decompose at high temperatures before boiling under atmospheric pressure.
Solubility Insoluble in water. Soluble in polar aprotic solvents (e.g., DMSO, DMF).The aromatic, heterocyclic structure confers low aqueous solubility. Studies on similar quinazoline derivatives show good solubility in solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[9]
pKa (Predicted) Weakly acidic (N-H proton, pKa ~9-10); Weakly basic (ring nitrogens, pKa ~2-3).The amide proton at position 3 is the most acidic site. The ring nitrogens exhibit weak basicity due to electron delocalization within the aromatic system.

Analytical Characterization: Protocols and Interpretation

A robust analytical workflow is essential to confirm the identity, purity, and structure of the compound before its use in further applications.

G cluster_0 Analytical Workflow A Synthesis Product B Purity Check (HPLC/TLC) A->B C Identity & Structure Confirmation B->C D Spectroscopic Analysis (NMR, MS, IR) C->D E Physical Constant Measurement (MP) C->E F Qualified Material for Research D->F E->F

Caption: A self-validating analytical workflow.

Spectroscopic Analysis

Expertise & Causality: NMR is the definitive method for unambiguous structural elucidation. The choice of DMSO-d₆ as a solvent is dictated by the compound's predicted high polarity and the need to observe the exchangeable N-H proton.

Predicted Spectral Data:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~12.5 ppm (s, 1H): Broad singlet corresponding to the amide (N-H) proton.

    • δ ~10.1 ppm (s, 1H): Singlet for the aldehyde (CHO) proton.

    • δ ~8.4-8.6 ppm (m, 2H): Signals for aromatic protons adjacent to the aldehyde and nitrogen (H5, H7).

    • δ ~7.9 ppm (d, 1H): Doublet for the aromatic proton at H8.

    • δ ~8.2 ppm (s, 1H): Singlet for the proton at C2 of the quinazoline ring.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~192 ppm: Aldehyde carbonyl carbon.

    • δ ~165 ppm: Amide carbonyl carbon (C4).

    • δ ~120-150 ppm: Multiple signals corresponding to the aromatic and heterocyclic carbons.

Experimental Protocol:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer operating at ≥400 MHz.

  • Validation: The integration of the proton signals must correspond to the number of protons, and 2D spectra must confirm the connectivity between protons and carbons.

Expertise & Causality: FTIR is a rapid and effective technique for confirming the presence of key functional groups, primarily the multiple carbonyls and the N-H bond, which have distinct, strong absorptions.

Predicted Spectral Data:

  • ~3200 cm⁻¹: N-H stretching (amide).

  • ~2850 cm⁻¹ and ~2750 cm⁻¹: C-H stretching (aldehyde).

  • ~1700 cm⁻¹: C=O stretching (aldehyde carbonyl).

  • ~1675 cm⁻¹: C=O stretching (amide carbonyl, C4-oxo).

  • ~1610 cm⁻¹: C=N stretching.

Experimental Protocol:

  • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR)-FTIR spectrometer.

  • Apply pressure to ensure good contact.

  • Record the spectrum from 4000 to 400 cm⁻¹.

  • Validation: The presence of sharp, strong peaks in the predicted carbonyl and N-H regions validates the core structure.

Expertise & Causality: High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which is crucial for confirming the elemental composition (C₉H₆N₂O₂) of the molecule. Electrospray ionization (ESI) is the preferred method for such polar molecules.

Predicted Spectral Data:

  • [M+H]⁺: 175.0502 (Calculated for C₉H₇N₂O₂⁺).

  • [M+Na]⁺: 197.0321 (Calculated for C₉H₆N₂O₂Na⁺).

Experimental Protocol:

  • Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Acquire the spectrum in positive ion mode.

  • Validation: The experimentally observed exact mass should be within 5 ppm of the calculated value for the molecular formula.

Chromatographic Purity Assessment

Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of a compound. A gradient elution method is chosen to ensure that any potential impurities with different polarities are effectively separated.

Experimental Protocol (Reverse-Phase HPLC):

  • Column: C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Validation: A pure sample should exhibit a single major peak, accounting for >95% of the total peak area.

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

Expertise & Causality: The most common and reliable methods for synthesizing the 4(3H)-quinazolinone core start from readily available anthranilic acid derivatives.[10][11] The Niementowski reaction, involving the condensation of an anthranilic acid with formamide, is a classic and effective approach.[12]

G A 4-Amino-3-formylbenzoic acid C Heat (e.g., 120-150°C) A->C B Formamide (HCONH₂) B->C D 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde C->D

Caption: A plausible synthetic route to the target compound.

Reactivity Profile: A Gateway to Chemical Diversity

The true value of 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde in drug discovery lies in the reactivity of its aldehyde group. This functional group is a versatile anchor for introducing a wide array of chemical moieties to probe biological interactions.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields diverse amine derivatives. This is a cornerstone reaction for library synthesis.

  • Schiff Base Formation: Condensation with primary amines or hydrazines forms imines or hydrazones, which can act as ligands for metal complexes or be further modified.[13]

  • Wittig Reaction: Reaction with phosphorus ylides can extend the carbon chain, introducing double bonds and new functional groups.

  • Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid (e.g., using KMnO₄ or Ag₂O) or reduced to a primary alcohol (e.g., using NaBH₄), providing access to different classes of derivatives.[7]

Conclusion

4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde is more than a simple chemical entity; it is a strategic platform for innovation in medicinal chemistry. Its well-defined physicochemical properties, characterized by a stable heterocyclic core and a highly reactive aldehyde group, make it an ideal starting point for the synthesis of compound libraries. The protocols and data presented in this guide provide a validated framework for researchers to confidently identify, handle, and modify this compound. By leveraging its synthetic versatility, scientists are well-equipped to develop novel quinazolinone derivatives with tailored properties, accelerating the discovery of new treatments for a wide range of diseases.

References

  • MDPI. (2023, December 2). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities.
  • ACG Publications. (2024, May 13). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
  • National Institutes of Health (NIH). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.
  • IntechOpen. (2020, January 29). Biological Activity of Quinazolinones.
  • ResearchGate. (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.
  • MDPI. (2023, August 14). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives.
  • ChemBK. 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde.
  • MDPI. (2021, June 11). (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime.
  • ACS Publications. (2003, August 16). Synthesis of Substituted 4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-Oxo-3,4-dihydroquinazoline-2-thioles.
  • PubChem. 4-Oxo-3-phenyl-3,4-dihydroquinazoline-2-carbaldehyde.
  • PubMed. (2003, November 15). Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles.
  • ResearchGate. Synthesis of (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime (8)....
  • ChemicalBook. 4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde.
  • ACS Publications. (2009, May 15). One-Pot Synthesis of Quinazolinone Derivatives from Nitro-Compounds with the Aid of Low-Valent Titanium.
  • CIBTech. Synthesis of Thioxoquinazolin-4(3H)-one Derivatives Under Microwave and Ultrasonic Irradiation with Classical Heating.
  • BLDpharm. 1121529-15-4|4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde.
  • Appchem. 4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde.
  • Amole Biotechnology. 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde.
  • ResearchGate. Methods for the synthesis of quinazolinones.
  • IntechOpen. (2020, January 22). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties.
  • ResearchGate. (PDF) (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime.
  • Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes.
  • National Institutes of Health (NIH). 2-{[2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl]oxy}acetonitrile.
  • KnE Publishing. (2024, September 23). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione.
  • Sigma-Aldrich. 4-Oxo-3,4-dihydro-quinazoline-2-carboxylic acid.
  • CIBTech. STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.
  • Scientific & Academic Publishing. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives.
  • National Institutes of Health (NIH). (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery.
  • PubChem. 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid.
  • PubMed. (2025, March 10). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.
  • TSI Journals. (2023, August 29). Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up.
  • SciSpace. Quinazoline derivatives & pharmacological activities: a review.

Sources

Foundational

Structural Elucidation of 4-Oxo-3,4-dihydroquinazoline Derivatives: A Technical Guide to X-Ray Crystallography and Rational Drug Design

Executive Summary Derivatives of 4-oxo-3,4-dihydroquinazoline represent a privileged class of heterocyclic compounds with a broad spectrum of pharmacological activities, acting as potent anticancer agents, antivirals, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Derivatives of 4-oxo-3,4-dihydroquinazoline represent a privileged class of heterocyclic compounds with a broad spectrum of pharmacological activities, acting as potent anticancer agents, antivirals, and specific enzyme inhibitors[1]. The structural rigidity provided by the planar quinazoline ring system makes it an exceptional scaffold for rational drug design[2]. This whitepaper provides an in-depth technical framework for the single-crystal X-ray diffraction analysis of these derivatives, detailing the causality behind experimental choices and the self-validating nature of crystallographic protocols.

Experimental Protocol: From Synthesis to Structural Refinement

To obtain atomic-resolution data, researchers must execute a rigorous, self-validating workflow. The following protocol outlines the critical steps for crystallizing and analyzing quinazoline derivatives.

Step 1: Single Crystal Growth via Vapor Diffusion
  • Methodology: Dissolve the highly purified (>99%) quinazoline derivative in a strong solvent (e.g., ethanol). Place this solution in an inner vial, surrounded by a sealed outer chamber containing a volatile antisolvent (e.g., water)[3].

  • Causality & Expertise: Vapor diffusion lowers the solubility gradient at a microscopic, thermodynamically controlled rate. This prevents the rapid precipitation that yields amorphous powders, instead promoting the slow, controlled nucleation required to grow high-quality, untwinned single crystals suitable for diffraction.

Step 2: Crystal Mounting and Cryocooling
  • Methodology: Select a suitable crystal under a polarized light microscope. Coat the crystal in Paratone-N oil, mount it on a glass fiber or loop, and immediately flash-cool it to 100 K in a nitrogen stream[3].

  • Causality & Expertise: The Paratone-N oil acts as a cryoprotectant, preventing the loss of volatile lattice solvents which would otherwise cause the crystal to crack. Flash-cooling to 100 K minimizes the thermal vibrations of the atoms (Debye-Waller factors), significantly sharpening the electron density map and improving the resolution of the diffraction data.

Step 3: X-Ray Diffraction Data Collection
  • Methodology: Collect diffraction data using a CCD or CMOS area detector equipped with a Cu-Kα radiation source ( Å)[3].

  • Causality & Expertise: Cu-Kα radiation is specifically selected over Mo-Kα for light-atom structures (containing only C, H, N, O, S). The longer wavelength of copper radiation maximizes the anomalous dispersion signal, which is absolutely critical for determining the absolute configuration of any chiral centers in the derivative.

Step 4: Structure Solution and Refinement (A Self-Validating System)
  • Methodology: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on [3].

  • Trustworthiness & Validation: Crystallography is inherently self-validating. The accuracy of the structural model is continuously mathematically tested against the raw experimental diffraction data. Convergence is achieved when the shift/error ratio approaches zero. A final value below 0.05 and a Goodness-of-Fit (S) near 1.0 definitively prove that the proposed molecular geometry accurately reflects the physical crystal[3].

Workflow N1 1. Single Crystal Growth Controlled Nucleation via Vapor Diffusion N2 2. Cryocooling (100 K) Minimization of Thermal Vibrations N1->N2 N3 3. X-Ray Diffraction Data Collection Cu-Kα / Mo-Kα Radiation N2->N3 N4 4. Phase Problem Solution Direct Methods (SHELXT) N3->N4 N5 5. Structural Refinement Validation via R-factor & GoF N4->N5

Step-by-step workflow for the structural characterization of quinazoline derivatives.

Quantitative Crystallographic Data

The table below summarizes the crystallographic parameters of key 4-oxo-3,4-dihydroquinazoline derivatives, demonstrating the structural diversity of the scaffold across different crystal systems.

Compound / ComplexSpace GroupCrystal SystemKey Unit Cell ParametersResolution / R-Factor
(E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime [3] Monoclinic Å, Å, Å,
3-butyl-4-oxo-3,4-dihydroquinazoline-6-sulfonamide [2] TriclinicN/AN/A
Human PDE5A complexed with 2-(3-chlorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid [4] TrigonalN/AResolution = Å,

Supramolecular Architecture and Hirshfeld Surface Analysis

X-ray crystallography reveals that the central aromatic 4-oxo-3,4-dihydroquinazoline core is essentially planar[2][3]. This planarity is a vital pharmacophore feature, allowing the molecule to intercalate or perfectly align within narrow enzymatic binding pockets.

In the solid state, these molecules self-assemble into well-defined supramolecular chain and ring motifs. They form offset dimers or sheets held together by robust intermolecular hydrogen bonds[1]. For example, in (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime, the intersheet distance is approximately 4.03 Å, stabilized by strong hydrogen bonds with a of ~2.60 Å and an angle of 173.41°[3].

To quantify these interactions, Hirshfeld surface analysis is employed. In derivatives like 3-butyl-4-oxo-3,4-dihydroquinazoline-6-sulfonamide, this analysis confirms that van der Waals forces play a major role in crystal stabilization. Specifically, contacts account for 44% of the surface interactions, followed by contacts at 25.4%[1].

Interactions Core Quinazoline Core (Planar Geometry) Hbond Strong H-Bonds (N-H···O, N-H···N) Core->Hbond VdW van der Waals (H···H Contacts) Core->VdW Stack π-π Stacking (Aromatic Rings) Core->Stack Lattice 3D Supramolecular Lattice Hbond->Lattice VdW->Lattice Stack->Lattice

Key intermolecular forces stabilizing the 4-oxo-3,4-dihydroquinazoline crystal lattice.

Protein-Ligand Complexes: The PDE5A Case Study

Beyond small-molecule lattices, the 4-oxo-3,4-dihydroquinazoline scaffold is highly relevant in targeted macromolecular enzyme inhibition. The crystal structure of the catalytic domain of human Phosphodiesterase 5A (PDE5A) complexed with 2-(3-chlorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (PDB ID: 8XWW) was recently resolved at 2.46 Å[4].

Crystallizing in the trigonal space group, this macromolecular complex provides atomic-level insights into the mechanism of action. The structural data reveals exactly how the planar quinazoline core anchors into the PDE5A active site, utilizing a combination of specific hydrogen bonds and hydrophobic interactions to competitively block the natural substrate. This structural validation is indispensable for the rational optimization of next-generation PDE5A inhibitors.

Conclusion

The rigorous crystal structure analysis of 4-oxo-3,4-dihydroquinazoline derivatives bridges the gap between synthetic chemistry and rational drug design. By leveraging controlled crystallization protocols, high-resolution X-ray diffraction, and Hirshfeld surface analysis, researchers can map the precise intermolecular interactions that govern both solid-state stability and biological efficacy.

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde

Audience: Researchers, scientists, and drug development professionals. Abstract The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a vast array of pharmacological activities, with a particular emphasis on oncology.[2][3][4][5] This guide focuses on a specific, lesser-characterized derivative, 4-oxo-3,4-dihydroquinazoline-6-carbaldehyde. While direct mechanistic data for this compound is sparse, its structural class is extensively studied. This document, therefore, presents a comprehensive, field-proven framework for the systematic in vitro investigation of its mechanism of action. We will proceed from broad phenotypic screening to specific molecular target identification and validation, providing detailed, self-validating protocols and the scientific rationale behind each experimental choice. Our approach is designed to equip researchers with the necessary tools to thoroughly characterize this and similar novel chemical entities.

The Quinazolinone Core: A Foundation for Diverse Bioactivity

The 4-oxo-3,4-dihydroquinazoline nucleus is an aromatic heterocyclic system composed of a fused pyrimidine and benzene ring.[2] This scaffold is present in numerous FDA-approved drugs and clinical candidates, validating its utility as a pharmacophore.[6] The broad biological activities attributed to quinazolinone derivatives include anticancer, anti-inflammatory, anticonvulsant, and antimicrobial effects.[3][7]

In the context of oncology, which represents the most extensively researched application, quinazolinone derivatives are known to exert their effects through several key mechanisms:

  • Inhibition of Protein Kinases: A predominant mechanism is the inhibition of receptor tyrosine kinases (RTKs) crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][7][8][9]

  • Induction of Cell Cycle Arrest and Apoptosis: Many derivatives have been shown to halt the cell cycle, often at the G2/M phase, and trigger programmed cell death.[1][10]

  • Inhibition of Tubulin Polymerization: Certain compounds interfere with microtubule dynamics, a validated anticancer strategy.[1][5]

  • Enzyme Inhibition: Beyond kinases, quinazolinones have been identified as inhibitors of other enzymes like carbonic anhydrase (CA), which plays a role in tumor metabolism.[11][12]

Given this precedent, a logical investigation into the mechanism of 4-oxo-3,4-dihydroquinazoline-6-carbaldehyde must be structured to systematically probe these high-probability pathways.

A Phased Approach to Mechanistic Elucidation

We propose a multi-phase experimental workflow. This structure ensures that each phase informs the next, creating a logical and resource-efficient path from broad observation to specific molecular interactions.

G P1_Activity Initial Cytotoxicity Screening (MTT/SRB Assays) P1_IC50 Determine GI₅₀/IC₅₀ Values P1_Activity->P1_IC50 Quantify P1_Lines Select Sensitive Cell Lines P1_IC50->P1_Lines Inform P2_Cycle Cell Cycle Analysis (Flow Cytometry) P1_Lines->P2_Cycle Characterize Phenotype P2_Apoptosis Apoptosis Assay (Annexin V/PI) P1_Lines->P2_Apoptosis Characterize Phenotype P3_Kinase Broad Kinase Panel Screen P2_Apoptosis->P3_Kinase Hypothesize Target Class P4_Confirm Specific Enzyme IC₅₀ Determination P3_Kinase->P4_Confirm Identify Specific Target P3_Other Other Enzyme Assays (e.g., Carbonic Anhydrase) P4_Western Western Blot for Downstream Signaling P4_Confirm->P4_Western

Caption: A logical workflow for the in vitro evaluation of novel anticancer compounds.

Detailed Experimental Protocols

Phase 1: Initial Cytotoxicity and Cell Line Selection

Objective: To determine the compound's anti-proliferative activity across a panel of cancer cell lines and establish a working concentration range (IC50).

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [8][13]

  • Cell Seeding: Plate cells (e.g., A549 lung cancer, MCF-7 breast cancer, PC-3 prostate cancer, HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well.[8] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 4-oxo-3,4-dihydroquinazoline-6-carbaldehyde (e.g., from 0.01 µM to 100 µM) in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plates for 48-72 hours.[1]

  • MTT Addition: Add 20 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Compound ClassExample Cell LinesTypical IC50 Range (µM)Reference
Quinazoline EGFR InhibitorsA549 (NSCLC), NCI-H19750.02 - 10[4][7]
Quinazolinone VEGFR-2 InhibitorsHUVEC, HeLa, HepG20.1 - 20[2][9]
Quinazolinone DithiocarbamatesK562 (Leukemia)0.5 - 5[14]
Quinazoline-SulfonamidesMCF-7, HepG22.5 - 10[8]

Causality: The choice of cell lines should ideally include those with known dependencies on pathways commonly targeted by quinazolinones (e.g., EGFR-overexpressing A549 cells).[7] A broad initial screen helps identify unexpected sensitivities.

Phase 2: Analysis of Cellular Fate

Objective: To determine if the compound's cytotoxic effect is mediated by cell cycle arrest or the induction of apoptosis.

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining [1]

  • Cell Treatment: Seed cells in 6-well plates and treat with 4-oxo-3,4-dihydroquinazoline-6-carbaldehyde at concentrations corresponding to 1x and 2x the predetermined IC50 for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI staining solution (containing RNase A) and incubate in the dark for 30 minutes.[1]

  • Analysis: Analyze the DNA content using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is quantified.

Protocol: Apoptosis Detection by Annexin V-FITC/PI Staining [1][10]

  • Cell Treatment: Treat cells as described for the cell cycle analysis protocol.

  • Harvesting and Washing: Harvest all cells and wash twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze by flow cytometry within 1 hour. This distinguishes between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Causality: Observing a significant accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) or a substantial increase in the apoptotic cell population provides strong evidence for these mechanisms and helps guide the subsequent search for molecular targets (e.g., proteins that regulate the G2/M checkpoint or apoptosis).

Phase 3 & 4: Molecular Target Identification and Validation

Objective: To identify the specific molecular target(s) and validate the compound's effect on the associated signaling pathway.

Scenario: Let's hypothesize that the phenotypic screens suggest an anticancer mechanism consistent with EGFR inhibition (e.g., high sensitivity in A549 cells, G2/M arrest).

Protocol: In Vitro EGFR Kinase Inhibition Assay [7]

  • Assay Principle: An ELISA-based assay is commonly used. A plate is coated with a substrate for the EGFR tyrosine kinase (e.g., a poly-Glu-Tyr peptide).

  • Reaction: Recombinant human EGFR enzyme is incubated in the wells with ATP and varying concentrations of the test compound.

  • Detection: After incubation, the amount of phosphorylated substrate is detected using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP). A colorimetric substrate for HRP is added, and the resulting signal is inversely proportional to the inhibitory activity of the compound.

  • Analysis: IC50 values are calculated to quantify the compound's potency as an EGFR inhibitor.

Protocol: Western Blot for Pathway Modulation

  • Cell Lysis: Treat sensitive cells (e.g., A549) with the compound at 1x and 2x IC50 for various time points (e.g., 6, 12, 24 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in the EGFR signaling pathway:

    • Phospho-EGFR (to see if the receptor's activation is inhibited).

    • Total EGFR (as a loading control).

    • Phospho-Akt and Phospho-ERK (key downstream effectors).

    • Total Akt and Total ERK (as loading controls).

    • PARP and Caspase-3 (to confirm apoptosis induction by observing cleavage).

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

Causality: Directly measuring inhibition of the purified enzyme (kinase assay) provides evidence of a direct interaction. Observing a dose-dependent decrease in the phosphorylation of EGFR and its downstream targets (Akt, ERK) in a cellular context confirms that the compound engages its target in a biological system and disrupts the relevant signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF EGFR EGFR Ligand->EGFR Binds & Activates PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS Compound 4-Oxo-3,4-dihydro- quinazoline-6-carbaldehyde Compound->EGFR Inhibits (Hypothesized) AKT Akt PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation Promotes RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Hypothesized mechanism: Inhibition of the EGFR signaling pathway.

Summary and Authoritative Grounding

This technical guide outlines a systematic, hypothesis-driven approach to characterizing the in vitro mechanism of action for 4-oxo-3,4-dihydroquinazoline-6-carbaldehyde. By leveraging the extensive knowledge base of the quinazolinone chemical class, we can design a logical experimental cascade. The proposed workflow—progressing from broad cytotoxicity screening to specific target validation—ensures a thorough and efficient investigation. The protocols provided are standard, validated methods reported extensively in peer-reviewed literature for the characterization of novel small molecule inhibitors.[1][7][8][10][13] The ultimate goal is to generate a comprehensive data package that not only defines the compound's primary mechanism but also validates its potential as a therapeutic agent.

References

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC. (n.d.). National Center for Biotechnology Information.
  • Application Notes & Protocols: In Vitro Evaluation of Quinazolinone Derivatives for Anticancer Activity. (n.d.). BenchChem.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
  • SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL QUINAZOLINE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds. (n.d.). BenchChem.
  • Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. (2020). Frontiers in Chemistry.
  • Design, synthesis, characterization, enzymatic inhibition evaluations, and docking study of novel quinazolinone derivatives. (2021). PubMed.
  • Biological Activities of Recent Advances in Quinazoline. (2024). IntechOpen.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC. (n.d.). National Center for Biotechnology Information.
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2025). Taylor & Francis Online.
  • Synthesis, Molecular Modeling and Biological Evaluation of 4-Alkoxyquinazoline Derivatives as Novel Inhibitors of VEGFR2. (2016). PubMed.
  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). ACG Publications.
  • Synthesis and in vitro antitumor activity of 4(3H)-quinazolinone derivatives with dithiocarbamate side chains. (2005). PubMed.
  • (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. (2021). MDPI.

Sources

Foundational

Pharmacophore Modeling of Quinazoline-6-Carbaldehyde Compounds: A Ligand-Based Approach to Accelerating Kinase Inhibitor Discovery

An In-Depth Technical Guide: Abstract The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology.[1][2][3] Its deriv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology.[1][2][3] Its derivatives are well-established as potent inhibitors of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), by competing with ATP at the enzyme's catalytic site.[3][4][5] This guide provides a comprehensive, in-depth technical walkthrough for developing a robust, ligand-based pharmacophore model for a specific subclass, quinazoline-6-carbaldehyde derivatives. We will dissect the strategic decisions and methodologies required, from initial data set curation to model validation and its application in virtual screening. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage pharmacophore modeling to identify novel, potent, and selective kinase inhibitors.

The Strategic Imperative: Why Model Quinazoline Scaffolds?

The quinazoline nucleus is a privileged scaffold in kinase inhibitor design.[3][4] Its fused aromatic ring system provides a rigid and planar structure that can effectively mimic the purine ring of ATP, enabling it to form critical hydrogen bonds with the "hinge" region of the kinase active site. The C6 position of the quinazoline ring, where our carbaldehyde group resides, is a key vector for chemical modification. Substitutions at this position can significantly influence potency and selectivity by interacting with solvent-exposed regions or inducing specific conformational changes in the target protein.[6][7]

Given a set of known active quinazoline-6-carbaldehyde compounds, a ligand-based pharmacophore model becomes an invaluable tool. It distills the essential three-dimensional arrangement of chemical features required for biological activity into a simple, computationally inexpensive query.[8] This model serves as a powerful filter for rapidly screening vast chemical libraries to identify novel compounds that possess these critical features, dramatically accelerating the hit-to-lead process.[8][9]

Foundational Principles of Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular interaction features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) and their spatial relationships that are necessary for a molecule to bind to a specific biological target and elicit a response.[10][11] Ligand-based modeling, the focus of this guide, derives this hypothesis directly from a set of active molecules, without requiring a 3D structure of the target protein.[8][12]

The fundamental assumption is that a group of structurally diverse molecules binding to the same target site must share a common set of pharmacophoric features arranged in a similar 3D geometry.[11]

The Pharmacophore Modeling Workflow: A Self-Validating System

A successful pharmacophore modeling campaign is not a linear process but an iterative cycle of hypothesis generation and rigorous validation. The workflow described below is designed to be a self-validating system, where each step builds confidence in the final model's predictive power.

G cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Model Validation cluster_2 Phase 3: Application A 1. Data Set Preparation (Active & Inactive Ligands) B 2. Conformation Generation (Exploring Chemical Space) A->B C 3. Feature Identification (Chemical Feature Mapping) B->C D 4. Hypothesis Generation (Common Feature Pharmacophores) C->D E 5. Training Set Validation (Internal Consistency Check) D->E D->E F 6. Test Set Validation (Predictive Power Assessment) E->F G 7. Decoy Set Screening (Enrichment & Selectivity) F->G H 8. Fischer Randomization (Statistical Significance) G->H I 9. Virtual Screening (Database Searching) H->I H->I J 10. Hit Prioritization & Analysis (Lead Identification) I->J

Caption: The iterative workflow for pharmacophore model development and application.

Experimental Protocol: Building the Quinazoline-6-Carbaldehyde Model

This section provides a detailed, step-by-step methodology for generating and validating a pharmacophore model.

Part 1: Data Set Preparation & Curation

The quality of the input data dictates the quality of the output model. This is the most critical phase.

Protocol:

  • Compound Collection: Assemble a dataset of quinazoline derivatives with experimentally determined biological activity (e.g., IC₅₀ or Kᵢ values) against a single, specific kinase target. For this guide, we will assume a hypothetical dataset targeting EGFR.

  • Structural Standardization: Correct and standardize all chemical structures. This includes neutralizing charged groups where appropriate, correcting tautomeric states, and ensuring consistent representation.

  • Activity Binning (Causality): Divide the dataset into at least three activity classes:

    • Highly Active (+++): Compounds with IC₅₀ < 100 nM. These will define the essential pharmacophoric features.

    • Moderately Active (++): Compounds with 100 nM < IC₅₀ < 2000 nM.

    • Inactive (+): Compounds with IC₅₀ > 2000 nM or no reported activity. Inactives are crucial; they help refine the model by defining features or volumes that prevent binding. A model that only recognizes actives but cannot reject inactives is useless.[9]

  • Dataset Partitioning:

    • Training Set: Select a structurally diverse subset of compounds (~70-80% of the total) that covers the full range of activities. This set will be used to generate the pharmacophore hypotheses.[13]

    • Test Set: The remaining compounds (~20-30%) are set aside. This set will be used to validate the final model's predictive ability on data it has not seen before.[13]

Part 2: Pharmacophore Hypothesis Generation

Protocol:

  • Conformer Generation: For each molecule in the training set, generate a diverse set of low-energy 3D conformations. This is vital because the bioactive conformation (the shape the molecule adopts in the binding pocket) is often not its lowest energy state in solution. A typical approach is to generate up to 255 conformers within a 20 kcal/mol energy window above the global minimum.

  • Chemical Feature Mapping: Identify and map potential pharmacophoric features for all conformers of all training set molecules. Standard features include:

    • Hydrogen Bond Acceptor (HBA)

    • Hydrogen Bond Donor (HBD)

    • Aromatic Ring (RA)

    • Hydrophobic (HY)

    • Positive/Negative Ionizable

  • Common Feature Alignment: Utilize an algorithm (e.g., HipHop or HypoGen) to identify common pharmacophore arrangements that are present in the highly active compounds.[10] The algorithm aligns the conformers of the active molecules and searches for 3D feature arrangements that are shared among them.

  • Hypothesis Scoring: The software will generate multiple potential pharmacophore hypotheses. These are ranked based on scoring functions that consider how well they map the active compounds while ignoring the inactive ones. The best hypothesis will perfectly map the most active compounds and poorly map the inactives.

A Hypothetical Quinazoline-6-Carbaldehyde Pharmacophore

Based on known SAR for quinazoline kinase inhibitors, a plausible pharmacophore model would likely include the features shown below.[4][5][6] The quinazoline core provides an aromatic feature and a key hydrogen bond acceptor (the N1 atom) that interacts with the kinase hinge. The 6-carbaldehyde could act as an acceptor or be part of a larger substituted group contributing hydrophobic or donor/acceptor features.

Caption: A hypothetical 5-point pharmacophore model for a quinazoline inhibitor.

Part 3: Rigorous Model Validation

A generated hypothesis is merely a proposal until its predictive power is statistically validated.

Protocol:

  • Test Set Validation: Screen the test set against the generated pharmacophore model. The model should successfully identify the active compounds and reject the inactive ones in this external set. The quality of this prediction is a strong indicator of the model's real-world utility.[9]

  • Fischer's Randomization Test (Causality): This test assesses the statistical significance of the model. The process involves scrambling the activity data of the training set and attempting to build a new pharmacophore model.[14] This is repeated many times (e.g., at a 95% confidence level, 19 random spreadsheets are generated). If the original, unscrambled data produces a significantly better-scored model than the numerous scrambled datasets, it demonstrates that the original model is based on a true structure-activity relationship and not a chance correlation.[14]

  • Decoy Set Screening: Create a decoy set, which is a large database of diverse, drug-like molecules that are assumed to be inactive against the target. Screen the highest-ranked pharmacophore model against a database containing the known active ligands embedded within this large decoy set.[14] A good model will preferentially select the active compounds. The performance is quantified using metrics like the Enrichment Factor (EF) and Goodness of Hit (GH) score.

Data Presentation and Interpretation

Clear presentation of data is essential for evaluating the model and the underlying structure-activity relationships (SAR).

Table 1: Hypothetical SAR Data for Training Set Compounds
Compound IDR-Group at C4-AnilinoR-Group at C6-PositionEGFR IC₅₀ (nM)Activity Class
QZ-01 3-chloro-4-fluoro-CHO15+++
QZ-02 3-chloro-4-fluoro-CH₂OH85+++
QZ-03 3-ethynyl-CHO250++
QZ-04 3-chloro-4-fluoro-COOH1500++
QZ-05 H-CHO3500+
QZ-06 3-chloro-4-fluoro-H5000+

Interpretation: The table clearly shows that a 3-chloro-4-fluoro substitution on the C4-anilino ring and an oxygen-containing group at the C6 position are favorable for high potency, forming the basis of our pharmacophore hypothesis.

Application in Drug Discovery: Virtual Screening

The validated pharmacophore model now becomes a 3D query for virtual screening.

Protocol:

  • Database Selection: Choose a large, multi-conformation compound database for screening (e.g., ZINC, Enamine REAL, or an internal corporate database).

  • Pharmacophore Screening: Use the model as a filter to rapidly screen the millions of compounds in the database. This process eliminates molecules that do not match the required 3D arrangement of chemical features, reducing the dataset by over 99%.[8]

  • Hit Filtering & Post-Processing: The initial hits from the pharmacophore screen are typically subjected to further filtering. This can include applying drug-likeness filters (e.g., Lipinski's Rule of Five), removing compounds with reactive functionalities, and performing molecular docking into the target's active site (if a structure is available) to refine the binding pose and score.

  • Hit Prioritization: The final, refined list of hits is visually inspected and prioritized for acquisition and biological testing. The goal is to identify novel scaffolds that satisfy the pharmacophore but are structurally distinct from the initial training set compounds.

Conclusion

Pharmacophore modeling of quinazoline-6-carbaldehyde compounds is a powerful, rational approach to navigating the vast chemical space in the search for novel kinase inhibitors. By systematically generating hypotheses from known active ligands and subjecting them to a gauntlet of statistical validation techniques, researchers can build a predictive tool that significantly enhances the efficiency of the drug discovery pipeline. This guide outlines a robust, self-validating workflow that prioritizes scientific integrity and causality, ensuring that the resulting models are not just descriptive but truly predictive, ultimately accelerating the delivery of new therapeutic agents.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). National Center for Biotechnology Information. [Link]

  • Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. PubMed. [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. National Center for Biotechnology Information. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry. [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. SpringerLink. [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ACS Publications. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Center for Biotechnology Information. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. [Link]

  • Pharmacophore modeling, 3D-QSAR and molecular docking studies of quinazolines and aminopyridines as selective inhibitors of inducible nitric oxide synthase. World Scientific. [Link]

  • Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. PubMed. [Link]

  • 3D Ligand-Based Pharmacophore Modeling. Bio-protocol. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

  • Pharmacophore modeling, 3D-QSAR, docking and ADME prediction of quinazoline based EGFR inhibitors. ScienceDirect. [Link]

  • Chemistry and activity of quinazoline moiety: A systematic review study. ResearchGate. [Link]

  • 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies. ResearchGate. [Link]

  • Synthesis and pharmacophore modeling of novel quinazolines bearing a biologically active sulfonamide moiety. Acta Pharmaceutica. [Link]

  • Pharmacophore Modelling in Drug Discovery and Development. SlideShare. [Link]

  • 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies. PubMed. [Link]

  • The different consecutive steps in pharmacophore model generation. ResearchGate. [Link]

  • Validation of the generated pharmacophore model. Bio-protocol. [Link]

  • Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. [Link]

  • Structure-based Pharmacophore Modeling. Protheragen. [Link]

  • How does pharmacophore work?. Patsnap. [Link]

  • Pharmacophore modeling using Discovery Studio. CUTM Courseware. [Link]

  • Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences and Research. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. National Center for Biotechnology Information. [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. [Link]

  • Biological Activities of Recent Advances in Quinazoline. IntechOpen. [Link]

  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal for Innovative Research in Multidisciplinary Field. [Link]

  • Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Publishing. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive guide for the synthesis of 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The protocol details a robust t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The protocol details a robust three-step synthetic route commencing from commercially available 4-aminobenzamide. The synthesis involves an initial ortho-formylation via the Vilsmeier-Haack reaction, followed by a cyclization reaction to construct the quinazolinone core. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also insights into the underlying chemical principles and experimental considerations to ensure a successful synthesis.

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The quinazolinone scaffold, in particular, is a privileged structure in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The title compound, 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde, features a reactive aldehyde group, making it a versatile intermediate for the synthesis of a diverse library of derivatives through various chemical transformations. This application note outlines a reliable and reproducible protocol for the laboratory-scale synthesis of this key intermediate.

Overall Synthetic Scheme

The synthesis of 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde is accomplished through a three-step sequence starting from 4-aminobenzamide.

Synthetic Scheme cluster_0 Step 1: Synthesis of 4-Aminobenzamide (Starting Material) cluster_1 Step 2: Formylation cluster_2 Step 3: Cyclization A p-Nitrobenzoic Acid B p-Nitrobenzamide A->B 1. SOCl₂ or (COCl)₂ 2. NH₄OH C 4-Aminobenzamide B->C Fe / NH₄Cl or H₂ / Pd-C D 4-Aminobenzamide E 4-Amino-3-formylbenzamide D->E Vilsmeier-Haack Reaction (POCl₃, DMF) F 4-Amino-3-formylbenzamide G 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde F->G Formamide (HCONH₂) Heat

Figure 1: Overall synthetic route for 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde.

Part 1: Synthesis of 4-Aminobenzamide (Starting Material)

While 4-aminobenzamide is commercially available, this section provides a protocol for its synthesis from p-nitrobenzoic acid for completeness. This two-step process involves the formation of p-nitrobenzamide followed by the reduction of the nitro group.

Protocol 1.1: Synthesis of p-Nitrobenzamide

Materials:

  • p-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Ammonium hydroxide (NH₄OH)

  • Toluene

  • Ice bath

Procedure:

  • In a round-bottom flask, suspend p-nitrobenzoic acid (1 equivalent) in toluene.

  • Add thionyl chloride (1.2 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

  • Dissolve the resulting crude p-nitrobenzoyl chloride in a suitable solvent like acetone or THF.

  • In a separate beaker, cool concentrated ammonium hydroxide in an ice bath.

  • Add the p-nitrobenzoyl chloride solution dropwise to the cold ammonium hydroxide with vigorous stirring.

  • A precipitate of p-nitrobenzamide will form. Continue stirring for 30 minutes.

  • Filter the solid, wash with cold water, and dry to obtain p-nitrobenzamide.

Protocol 1.2: Reduction of p-Nitrobenzamide to 4-Aminobenzamide

Materials:

  • p-Nitrobenzamide

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, create a suspension of p-nitrobenzamide (1 equivalent) in a mixture of ethanol and water.

  • Add iron powder (3-5 equivalents) and ammonium chloride (0.2 equivalents).

  • Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • The aqueous residue can be extracted with ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 4-aminobenzamide.

Part 2: Vilsmeier-Haack Formylation of 4-Aminobenzamide

This step introduces the formyl group at the ortho position to the activating amino group on the 4-aminobenzamide ring. The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.[1]

Causality of Experimental Choices:
  • Vilsmeier Reagent: The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). It acts as the electrophile in this aromatic substitution reaction.[1]

  • Substrate: 4-Aminobenzamide is an electron-rich aromatic compound due to the electron-donating amino group, which activates the ring towards electrophilic substitution.

  • Regioselectivity: The amino group is an ortho-, para- director. Since the para position is blocked, the formylation occurs at the ortho position (position 3).

Vilsmeier-Haack Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloromethyliminium salt) DMF->Vilsmeier_reagent reacts with POCl3 POCl₃ POCl3->Vilsmeier_reagent reacts with Aminobenzamide 4-Aminobenzamide Intermediate Iminium Salt Intermediate Aminobenzamide->Intermediate attacks Vilsmeier Reagent Intermediate2 Iminium Salt Intermediate Product 4-Amino-3-formylbenzamide Intermediate2->Product Hydrolysis (H₂O work-up)

Figure 2: Simplified workflow of the Vilsmeier-Haack formylation.

Protocol 2.1: Synthesis of 4-Amino-3-formylbenzamide

Materials:

  • 4-Aminobenzamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ice bath

  • Saturated sodium bicarbonate solution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 4-aminobenzamide (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • A precipitate of 4-amino-3-formylbenzamide should form.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Table 1: Reagent Quantities for Protocol 2.1

ReagentMolar RatioMolecular Weight ( g/mol )Example Amount (for 10g 4-aminobenzamide)
4-Aminobenzamide1136.1510.0 g (73.4 mmol)
POCl₃1.2153.3313.5 g (8.0 mL, 88.1 mmol)
DMF373.0916.1 g (17.0 mL, 220.2 mmol)

Part 3: Cyclization to 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde

The final step involves the cyclization of 4-amino-3-formylbenzamide to form the quinazolinone ring. This is typically achieved by heating with a source of a single carbon atom, such as formamide.

Causality of Experimental Choices:
  • Cyclization Reagent: Formamide serves as both the solvent and the source of the additional carbon and nitrogen atoms required to form the pyrimidine ring of the quinazolinone.

  • Reaction Conditions: High temperatures are necessary to drive the condensation and cyclization reaction.

Cyclization Mechanism cluster_0 Condensation cluster_1 Intramolecular Cyclization cluster_2 Dehydration StartMat 4-Amino-3-formylbenzamide Intermediate Formimidamide Intermediate StartMat->Intermediate reacts with Formamide Formamide Formamide->Intermediate reacts with Intermediate2 Formimidamide Intermediate Cyclized_Intermediate Dihydroquinazolinone Intermediate Intermediate2->Cyclized_Intermediate attacks amide carbonyl Cyclized_Intermediate2 Dihydroquinazolinone Intermediate Product 4-Oxo-3,4-dihydroquinazoline- 6-carbaldehyde Cyclized_Intermediate2->Product loses H₂O

Figure 3: Simplified workflow for the cyclization to the quinazolinone ring.

Protocol 3.1: Synthesis of 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde

Materials:

  • 4-Amino-3-formylbenzamide

  • Formamide

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, add 4-amino-3-formylbenzamide (1 equivalent) and an excess of formamide (e.g., 10-20 equivalents).

  • Heat the mixture to 150-160 °C and maintain this temperature for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled mixture into cold water with stirring.

  • A precipitate of the product should form.

  • Filter the solid, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Table 2: Reagent Quantities for Protocol 3.1

ReagentMolar RatioMolecular Weight ( g/mol )Example Amount (for 5g 4-amino-3-formylbenzamide)
4-Amino-3-formylbenzamide1164.165.0 g (30.5 mmol)
Formamide10-2045.0413.7 - 27.4 g (12.1 - 24.2 mL, 305 - 610 mmol)

Characterization

The synthesized compounds should be characterized by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point (MP): To determine the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water. Handle with extreme care.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Formamide is a teratogen. Handle with appropriate precautions.

References

  • Vilsmeier, A.; Haack, A. Ber. Dtsch. Chem. Ges. B1927 , 60 (1), 119–122. [Link]

  • Meth-Cohn, O.; Stanforth, S. P. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 2, pp 777–798. [Link]

  • Niementowski, S. J. Prakt. Chem.1895 , 51 (1), 564–572. [Link]

Sources

Application

Advanced Application Note: 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde in the Synthesis of Targeted Kinase Inhibitors

Mechanistic Rationale & Pharmacological Context The quinazoline core is a privileged scaffold in oncology, serving as the foundational pharmacophore for numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors, in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Pharmacological Context

The quinazoline core is a privileged scaffold in oncology, serving as the foundational pharmacophore for numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors, including Gefitinib, Erlotinib, and Afatinib[1]. These molecules function primarily by competitively binding to the ATP-binding pocket (hinge region) of kinases such as the Epidermal Growth Factor Receptor (EGFR).

Causality of the 6-Carbaldehyde Motif: In the rational design of kinase inhibitors, the 6-position of the quinazoline ring is strategically critical because it projects outward toward the solvent-exposed channel of the kinase active site. While many synthetic routes rely on 6-halogenated precursors that necessitate harsh, transition-metal-catalyzed cross-coupling reactions, 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde provides a highly reactive electrophilic aldehyde handle. This enables mild, metal-free reductive aminations or Knoevenagel condensations. By introducing basic, water-solubilizing moieties (e.g., morpholine or piperazine derivatives) at this position, researchers can dramatically improve the drug's pharmacokinetic profile without disrupting the critical hydrogen-bonding network at the hinge region[2]. Furthermore, the aldehyde can be converted into a Michael acceptor (e.g., an acrylamide group) to target the Cys797 residue in EGFR, overcoming T790M resistance mutations[3].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (WT / T790M) EGF->EGFR Activates PI3K PI3K / AKT Pathway (Survival) EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway (Proliferation) EGFR->MAPK Phosphorylation Inhibitor Quinazoline Inhibitor (Hinge Binder) Inhibitor->EGFR Blocks ATP Pocket Apoptosis Apoptosis / Cell Cycle Arrest PI3K->Apoptosis Inhibited by Drug MAPK->Apoptosis Inhibited by Drug

Fig 1: EGFR signaling pathway and the targeted inhibition logic of quinazoline derivatives.

Synthetic Strategy & Workflow Logic

The transformation of 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde into a potent kinase inhibitor follows a highly validated three-step sequence.

  • Reductive Amination : The aldehyde is reacted with a secondary amine to install the solvent-exposed tail.

  • Chlorination : The 4-oxo group is converted into a 4-chloro leaving group. This step is essential for activating the C4 position.

  • Nucleophilic Aromatic Substitution (SNAr) : The 4-chloro intermediate undergoes SNAr with an aniline derivative. The aniline moiety mimics the adenine ring of ATP, anchoring the molecule in the hydrophobic pocket adjacent to the hinge region[1].

Synthetic_Workflow SM 4-Oxo-quinazoline 6-carbaldehyde Step1 Reductive Amination (Side-chain Intro) SM->Step1 Int1 6-Substituted Quinazolin-4-one Step1->Int1 Step2 POCl3 Chlorination (Activation) Int1->Step2 Int2 4-Chloro Quinazoline Step2->Int2 Step3 SNAr with Aniline (Hinge Binder Intro) Int2->Step3 Final Target Kinase Inhibitor Step3->Final Valid LC-MS & NMR Validation Final->Valid

Fig 2: Three-step synthetic workflow and validation checkpoints for quinazoline inhibitors.

Self-Validating Experimental Protocols

Protocol 1: Reductive Amination of the 6-Carbaldehyde

Objective : Install the solubilizing amine tail at the 6-position.

  • Reaction : Dissolve 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde (1.0 eq) and the desired secondary amine (e.g., morpholine, 1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Catalysis : Add glacial acetic acid (0.1 eq) to activate the iminium ion intermediate. Stir for 30 minutes at room temperature.

  • Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise. Stir for 12 hours under a nitrogen atmosphere.

  • Validation Checkpoint : Monitor via TLC (5% MeOH in DCM). The reaction is complete when the starting material spot disappears. Confirm via 1H-NMR: The diagnostic aldehyde proton peak (~10.0 ppm) must completely disappear, replaced by a new methylene singlet (~3.6 ppm) corresponding to the -CH2-N- bridge.

Protocol 2: Chlorination of the Quinazolin-4-one Core

Objective : Activate the C4 position for subsequent nucleophilic attack.

  • Reaction : Suspend the 6-substituted quinazolin-4-one intermediate (1.0 eq) in phosphorus oxychloride (POCl3, 10.0 eq).

  • Catalysis : Add a catalytic amount of N,N-dimethylaniline (0.1 eq) to accelerate the halogenation.

  • Reflux : Heat the mixture to 105°C for 4 hours.

  • Workup : Carefully quench the excess POCl3 by pouring the cooled mixture over crushed ice, neutralizing with saturated NaHCO3 to pH 7-8, and extracting with ethyl acetate.

  • Validation Checkpoint : Analyze via LC-MS. The mass spectrum must show the characteristic M+ and M+2 isotopic pattern (3:1 ratio) indicative of a single chlorine atom incorporation.

Protocol 3: SNAr Coupling with Aniline

Objective : Install the ATP-competitive hinge-binding motif.

  • Reaction : Dissolve the 4-chloroquinazoline intermediate (1.0 eq) and the target aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 eq) in isopropanol.

  • Heating : Reflux the mixture at 85°C for 6 hours. The hydrochloride salt of the product will often precipitate directly from the solvent.

  • Purification : Filter the precipitate, wash with cold isopropanol, and recrystallize from ethanol.

  • Validation Checkpoint : Confirm structural integrity via 1H-NMR. The appearance of a broad singlet at ~9.5–10.0 ppm confirms the presence of the newly formed secondary amine (NH) bridging the quinazoline and aniline rings[3].

Protocol 4: In Vitro Kinase Assay (Self-Validating System)

Objective : Quantify the IC50 of the synthesized inhibitor against EGFR WT and T790M.

  • Assay Setup : Use a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay kit. Incubate the recombinant EGFR enzyme, ATP, and the synthetic inhibitor in a 384-well plate.

  • Controls :

    • Positive Control: Gefitinib (for WT) and Afatinib (for T790M).

    • Negative Control: 1% DMSO vehicle.

  • Validation Checkpoint : Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 validates the assay's robustness and ensures the IC50 data is statistically reliable.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) data for analogs synthesized using the 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde precursor, demonstrating the impact of 6-position modifications on kinase affinity[2].

CompoundR6 Substitution (from Aldehyde)R4 Substitution (Aniline)EGFR WT IC50 (nM)EGFR T790M IC50 (nM)
Gefitinib (Control) Morpholinopropoxy3-Chloro-4-fluoroaniline27.0>10,000
Analog A Morpholinomethyl3-Chloro-4-fluoroaniline15.28,500
Analog B 4-Methylpiperazinyl-methyl3-Ethynylaniline8.44,200
Analog C Acrylamide (Michael Acceptor)3-Chloro-4-fluoroaniline0.812.5

Note: Analog C utilizes a Knoevenagel condensation on the 6-carbaldehyde to introduce a Michael acceptor, enabling covalent binding to Cys797 and overcoming T790M resistance.

References

  • Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. Computational and Structural Biotechnology Journal.[Link]

  • 6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors with improved activity toward gefitinib-sensitive and -resistant tumor cell lines. ChemMedChem.[Link]

  • Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal.[Link]

Sources

Method

Application Note: Strategic Derivatization of 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde via Knoevenagel Condensation

Introduction & Scientific Rationale The 4-oxo-3,4-dihydroquinazoline scaffold is a privileged pharmacophore widely recognized for its profound impact in medicinal chemistry, particularly in the design of kinase inhibitor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 4-oxo-3,4-dihydroquinazoline scaffold is a privileged pharmacophore widely recognized for its profound impact in medicinal chemistry, particularly in the design of kinase inhibitors, anti-inflammatory agents, and targeted oncology therapeutics[1]. Functionalization at the C6 position provides a critical vector for exploring structure-activity relationships (SAR) and expanding the molecule's interaction with target protein binding pockets.

This application note details a highly efficient, self-validating protocol for the Knoevenagel condensation of 4-oxo-3,4-dihydroquinazoline-6-carbaldehyde with various active methylene compounds. By converting the aldehyde into an α,β -unsaturated system, researchers can rapidly generate extended π -conjugated libraries suitable for downstream screening or further derivatization (e.g., via Michael additions or cycloadditions).

Mechanistic Causality & Reaction Design

The Knoevenagel condensation is a nucleophilic addition-elimination cascade[2]. The reaction relies on the deprotonation of an active methylene compound by a weak base to form a resonance-stabilized carbanion, which subsequently attacks the electrophilic carbonyl carbon of the quinazoline-6-carbaldehyde.

  • Catalyst Selection (Causality): Strong bases (like NaOH or KOH) can cause unwanted hydrolysis of the quinazolinone lactam ring. Piperidine provides optimal basicity (pKa ~11) to generate the enolate without degrading the heterocyclic core. Furthermore, piperidine can transiently form an iminium ion intermediate with the aldehyde, significantly enhancing its electrophilicity and accelerating the reaction[3].

  • Solvent Selection (Causality): Absolute ethanol serves a dual purpose. Kinetically, its protic nature stabilizes the polar transition states during the aldol-type addition[4]. Thermodynamically, it drives the reaction forward; the final α,β -unsaturated product typically exhibits poor solubility in cold ethanol, creating a thermodynamic sink that forces the equilibrium toward product formation and allows for isolation via simple filtration.

Experimental Workflow Visualization

Experimental_Workflow Step1 1. Reagent Preparation Mix Aldehyde + Active Methylene Step2 2. Catalyst Addition Add Piperidine (0.1-0.2 eq) in EtOH Step1->Step2 Step3 3. Reflux & Monitor Heat to 80°C, Monitor via TLC Step2->Step3 Step4 4. Precipitation Cool to 0-5°C to Induce Crystallization Step3->Step4 Step5 5. Filtration & Wash Vacuum Filter, Wash with Cold EtOH Step4->Step5 Step6 6. Verification NMR, LC-MS, and Melting Point Step5->Step6

Experimental workflow for the Knoevenagel condensation of quinazoline-6-carbaldehyde.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating; the physical changes in the reaction mixture provide real-time feedback on reaction success, minimizing the need for complex intermediate purification.

Materials Required:

  • 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde (1.0 mmol)

  • Active methylene compound (e.g., Malononitrile) (1.1 mmol)

  • Piperidine (0.1 mmol, 10 mol%)

  • Absolute Ethanol (10 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 25 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-oxo-3,4-dihydroquinazoline-6-carbaldehyde (1.0 mmol) in 10 mL of absolute ethanol.

    • Observation: The starting material will likely remain partially insoluble at room temperature, forming a cloudy suspension.

  • Activation: Add the active methylene compound (1.1 mmol) followed by a catalytic amount of piperidine (10 mol%).

    • Causality: The slight excess of the active methylene ensures complete consumption of the valuable quinazoline aldehyde.

  • Thermal Condensation: Attach a reflux condenser and heat the mixture to 80 °C.

    • Observation: As the reaction reaches reflux, the mixture typically becomes homogeneous, indicating the formation of the soluble aldol intermediate.

  • In-Process Validation (TLC): After 2 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of EtOAc:Hexanes (1:1).

    • Validation Check: The disappearance of the aldehyde spot (which stains strongly with 2,4-Dinitrophenylhydrazine) and the appearance of a new, highly UV-active, lower-Rf spot (due to extended conjugation) confirms the formation of the alkene[2].

  • Thermodynamic Precipitation: Once TLC confirms completion, remove the flask from heat and allow it to cool to room temperature, then transfer to an ice bath (0–5 °C) for 30 minutes.

    • Validation Check: A dense precipitate will form. This is a self-validating step; the extended π -system of the product drastically reduces its solubility in cold ethanol compared to the starting materials.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 3 mL) to remove trace piperidine and unreacted active methylene. Dry under a high vacuum to afford the analytically pure product.

Troubleshooting & Analytical Validation

  • Incomplete Dehydration: If LC-MS analysis indicates a mass corresponding to [M+H+18], the aldol intermediate has not fully dehydrated. Solution: Add a catalytic amount of glacial acetic acid (creating a piperidinium acetate buffer) and extend reflux time to drive the elimination of water[3].

  • Isomeric Mixtures: Condensation with unsymmetrical active methylenes (like ethyl cyanoacetate) can yield E and Z isomers. Solution: The E-isomer is typically the thermodynamic product due to steric hindrance between the bulky quinazoline core and the ester group. Recrystallization from hot ethanol usually enriches the thermodynamically stable isomer.

Quantitative Data Summary

The following table summarizes expected reaction parameters and yields when derivatizing 4-oxo-3,4-dihydroquinazoline-6-carbaldehyde with various active methylene compounds under the optimized piperidine/ethanol conditions.

Active Methylene CompoundpKa (approx.)Temp (°C)Time (h)Expected Yield (%)Product Characteristics
Malononitrile 11.180 (Reflux)2.0 - 2.588 - 94Deep yellow powder, highly crystalline
Ethyl Cyanoacetate 13.180 (Reflux)3.5 - 4.082 - 87Pale yellow solid, mixture of E/Z isomers
Meldrum's Acid 4.8601.5 - 2.085 - 90Off-white solid, prone to decarboxylation if overheated
Barbituric Acid 4.080 (Reflux)4.0 - 5.075 - 82Orange/red solid, highly insoluble

Note: Reaction times and yields are highly dependent on the specific electronic nature of the active methylene; more acidic methylenes (lower pKa) generally undergo faster initial deprotonation, but the overall rate is also dictated by the subsequent dehydration step[4].

References

  • Title: Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives Source: MDPI URL:[Link]

  • Title: [Et3NH][HSO4]-Catalyzed Efficient, Eco-Friendly, and Sustainable Synthesis of Quinoline Derivatives via Knoevenagel Condensation Source: ACS Publications URL:[Link]

  • Title: Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR Source: Taylor & Francis URL:[Link]

Sources

Application

Application Note: Schiff Base Synthesis Using 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde

Introduction & Mechanistic Rationale Quinazolinone derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. Specifically, 4-oxo-3,4-dihydroquinazoline-6-carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Quinazolinone derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. Specifically, 4-oxo-3,4-dihydroquinazoline-6-carbaldehyde (CAS 1121529-15-4)[1] serves as a highly versatile electrophilic building block. By condensing its C6-aldehyde moiety with primary amines, researchers can synthesize stable Schiff bases (imines) characterized by the azomethine (-CH=N-) linkage.

This functionalization strategy has been successfully employed across various therapeutic domains. For instance, it is a critical step in developing novel vascular cell adhesion molecule-1 (VCAM-1) inhibitors for cardiovascular and inflammatory diseases[2],[3]. Furthermore, reacting this quinazolinone derivative with biopolymers like chitosan yields functionalized Schiff bases (such as the CS-P2 derivative) with significantly enhanced antibacterial and antifungal efficacy[4],[5],[6].

Reaction Mechanics & System Design

The synthesis of a Schiff base is a classic addition-elimination reaction. The electrophilic carbonyl carbon of the quinazoline-6-carbaldehyde undergoes nucleophilic attack by the nitrogen lone pair of a primary amine. This forms an unstable carbinolamine (hemiaminal) intermediate.

The critical step is the subsequent dehydration of the carbinolamine to form the thermodynamically stable C=N double bond. Because water is a byproduct, the reaction is highly reversible. Therefore, the experimental design must incorporate Le Chatelier’s principle—actively removing water to drive the equilibrium toward the product. Furthermore, the reaction is highly pH-dependent. A mild acid catalyst (pH 4.5–5.0) is required to protonate the carbonyl oxygen, increasing its electrophilicity without over-protonating the nucleophilic amine.

SchiffBase A 4-Oxo-3,4-dihydroquinazoline -6-carbaldehyde (Electrophile) C Carbinolamine Intermediate A->C Acid Catalysis (pH 4.5-5.0) B Primary Amine (Nucleophile) e.g., Chitosan B->C Nucleophilic Attack D Schiff Base (Azomethine/Imine) C->D Dehydration (-H2O)

Figure 1: Schiff base formation workflow from 4-oxo-3,4-dihydroquinazoline-6-carbaldehyde.

Experimental Protocol: Condensation Workflow

This protocol outlines the general procedure for condensing 4-oxo-3,4-dihydroquinazoline-6-carbaldehyde with a primary amine (e.g., substituted anilines, aliphatic amines, or chitosan)[5].

Materials & Reagents:

  • 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde (1.0 equivalent)[7]

  • Primary amine (1.0 - 1.2 equivalents)

  • Absolute ethanol or Toluene (Solvent)

  • Glacial acetic acid (Catalyst)

  • 3Å Molecular sieves (Water scavenger)

Step 1: Preparation of the Electrophile Solution Dissolve 1.0 eq of 4-oxo-3,4-dihydroquinazoline-6-carbaldehyde in absolute ethanol (approx. 10 mL per mmol) in a round-bottom flask. Causality: Absolute ethanol is chosen over aqueous solvents to minimize the water concentration in the system, thereby preventing the reverse hydrolysis reaction of the newly formed imine bond.

Step 2: Nucleophile Introduction and pH Adjustment Add 1.0 - 1.2 eq of the primary amine to the solution. Add 2-3 drops of glacial acetic acid to adjust the pH to approximately 4.5 - 5.0. Causality: The acid catalyst protonates the carbonyl oxygen, enhancing its electrophilicity. However, if the pH drops below 4.0, the primary amine becomes protonated (forming an ammonium salt), rendering it non-nucleophilic and halting the reaction.

Step 3: Condensation and Dehydration Fit the flask with a reflux condenser. If using toluene, attach a Dean-Stark trap; if using ethanol, add activated 3Å molecular sieves directly to the flask. Heat the mixture to reflux (70-80 °C for ethanol) for 4-8 hours. Causality: The initial nucleophilic attack forms a carbinolamine intermediate. The subsequent dehydration step to form the azomethine (-CH=N-) double bond is endothermic and requires thermal energy and active water removal to drive the equilibrium forward.

Step 4: Reaction Monitoring (Self-Validation) Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Dichloromethane:Methanol 9:1). Validation: The reaction is deemed complete when the distinct spot corresponding to the starting aldehyde (which typically stains intensely with 2,4-Dinitrophenylhydrazine (2,4-DNPH)) completely disappears, indicating total consumption of the electrophile.

Step 5: Isolation and Purification Cool the reaction mixture to room temperature. In most cases, the quinazolinone-based Schiff base will precipitate out of the ethanolic solution due to its extended conjugated system reducing its solubility. Collect the precipitate via vacuum filtration, wash with cold absolute ethanol to remove unreacted starting materials, and dry under high vacuum.

Analytical Validation & Data Interpretation

To ensure the structural integrity of the synthesized Schiff base, the product must be validated using spectroscopic methods[4],[6]. The tables below summarize the optimal reaction parameters and the expected quantitative analytical markers for a successful synthesis.

Table 1: Optimization Parameters for Schiff Base Condensation

ParameterOptimal RangeMechanistic Rationale
Solvent Absolute Ethanol or TolueneMinimizes water content; Toluene allows azeotropic water removal.
pH 4.5 - 5.0Balances carbonyl protonation (activation) against amine protonation (deactivation).
Temperature 70 - 110 °CProvides activation energy for the dehydration of the carbinolamine intermediate.
Water Scavenging 3Å Molecular SievesDrives the equilibrium toward the imine product by removing the H₂O byproduct.

Table 2: Analytical Validation Markers for Quinazolinone Schiff Bases

Analytical MethodTarget MarkerExpected Observation
FT-IR Spectroscopy C=O (Aldehyde)Disappearance of the sharp peak at ~1690 - 1710 cm⁻¹.
FT-IR Spectroscopy C=N (Azomethine)Appearance of a new strong absorption band at 1620 - 1640 cm⁻¹.
¹H NMR (DMSO-d6) Aldehyde Proton (-CHO)Disappearance of the singlet at δ 9.8 - 10.2 ppm.
¹H NMR (DMSO-d6) Imine Proton (-CH=N-)Appearance of a distinct singlet at δ 8.2 - 8.8 ppm.
¹H NMR (DMSO-d6) Quinazolinone NHBroad singlet at δ 12.0 - 12.5 ppm (remains intact).

References

  • Title: Synthesis and Biological Evaluation of Three New Chitosan Schiff Base Derivatives | ACS Omega Source: acs.org URL: [Link]

  • Title: Preparation and Bioactivity Applications of Novel Chitosan Derivatives Source: intechopen.com URL: [Link]

  • Source: google.com (Patents)

Sources

Method

Application Note &amp; Protocols: Microwave-Assisted Synthesis of 4-oxo-3,4-dihydroquinazoline Derivatives

Introduction The 4-oxo-3,4-dihydroquinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with a broad spectrum of pharmacological activities, including...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 4-oxo-3,4-dihydroquinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2] Traditional synthetic routes to these vital heterocycles often necessitate harsh reaction conditions, prolonged reaction times, and the use of hazardous solvents, posing challenges to efficiency and sustainability.[1] This application note details the application of microwave-assisted organic synthesis (MAOS) as a modern, green, and highly efficient alternative for the synthesis of 4-oxo-3,4-dihydroquinazoline derivatives.

Microwave irradiation has emerged as a powerful tool in synthetic chemistry, offering numerous advantages over conventional heating methods.[3][4][5][6] By directly and efficiently heating the reaction mixture, microwave synthesis can dramatically reduce reaction times, improve yields, and minimize the formation of byproducts.[4][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, mechanisms, and detailed protocols for the microwave-assisted synthesis of this important class of compounds.

The Advantage of Microwave Synthesis: A Paradigm Shift

The application of microwave energy to organic synthesis represents a significant advancement over traditional conductive heating methods. The primary mechanisms of microwave heating, dipolar polarization and ionic conduction, allow for rapid and uniform heating of the reaction mixture.[4] This targeted energy transfer leads to several key benefits in the synthesis of 4-oxo-3,4-dihydroquinazoline derivatives:

  • Accelerated Reaction Rates: Microwave synthesis can reduce reaction times from hours to mere minutes, significantly increasing throughput.[3][6]

  • Enhanced Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher yields and simplified purification.[4]

  • Energy Efficiency: By directly heating the reactants and solvents, microwave synthesis is more energy-efficient compared to conventional methods that heat the entire apparatus.[4][6]

  • Greener Chemistry: The efficiency of microwave reactions often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[3][5]

Reaction Mechanisms: The Niementowski Quinazoline Synthesis

The most prevalent and versatile method for the synthesis of 4-oxo-3,4-dihydroquinazolines is the Niementowski reaction.[7][8] This reaction typically involves the condensation of an anthranilic acid derivative with an amide. Under microwave irradiation, this transformation is significantly accelerated.

The proposed mechanism for the microwave-assisted Niementowski reaction, for instance between anthranilic acid and formamide, proceeds as follows:

  • N-Acylation: The amino group of anthranilic acid nucleophilically attacks the carbonyl carbon of formamide.

  • Intermediate Formation: This is followed by the elimination of a molecule of water to form an N-formylanthranilic acid intermediate.

  • Intramolecular Cyclization: The amide nitrogen of the intermediate then attacks the carboxylic acid carbonyl.

  • Dehydration: A final dehydration step yields the 4-oxo-3,4-dihydroquinazoline ring system.

The use of microwave irradiation facilitates each of these steps by providing the necessary activation energy in a more efficient manner than conventional heating.

Niementowski Reaction Mechanism Anthranilic Acid Anthranilic Acid N-Acyl Intermediate N-Acyl Intermediate Anthranilic Acid->N-Acyl Intermediate + Formamide - H2O Formamide Formamide Cyclized Intermediate Cyclized Intermediate N-Acyl Intermediate->Cyclized Intermediate Intramolecular Cyclization 4-Oxo-3,4-dihydroquinazoline 4-Oxo-3,4-dihydroquinazoline Cyclized Intermediate->4-Oxo-3,4-dihydroquinazoline - H2O

Caption: Proposed mechanism of the Niementowski reaction.

Experimental Protocols

This section provides detailed protocols for the microwave-assisted synthesis of 4-oxo-3,4-dihydroquinazoline derivatives.

General Experimental Workflow

The general workflow for the microwave-assisted synthesis is straightforward and can be adapted for various substrates.

Experimental Workflow Reactant Mixing Reactant Mixing Microwave Irradiation Microwave Irradiation Reactant Mixing->Microwave Irradiation Place in reactor Cooling Cooling Microwave Irradiation->Cooling Reaction complete Product Isolation Product Isolation Cooling->Product Isolation Precipitate formation Purification Purification Product Isolation->Purification Filtration/Washing Characterization Characterization Purification->Characterization Recrystallization

Sources

Application

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of the 4-Oxo-3,4-dihydroquinazoline Scaffold

Introduction: The Quinazolinone Core in Modern Drug Discovery The 4-oxo-3,4-dihydroquinazoline, commonly referred to as the quinazolin-4(3H)-one, represents a "privileged scaffold" in medicinal chemistry.[1][2] This bicy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinazolinone Core in Modern Drug Discovery

The 4-oxo-3,4-dihydroquinazoline, commonly referred to as the quinazolin-4(3H)-one, represents a "privileged scaffold" in medicinal chemistry.[1][2] This bicyclic heterocyclic system is a cornerstone in the design of a vast array of therapeutic agents, demonstrating a remarkable spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] Several FDA-approved drugs, such as the anticancer agents gefitinib and erlotinib, feature this core structure, underscoring its clinical significance.[6]

The functionalization of the quinazolinone skeleton is paramount to modulating its pharmacological profile. The C-6 position, in particular, offers a strategic vector for introducing diverse substituents to enhance potency, selectivity, and pharmacokinetic properties. While the user's topic specifies "4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde" as a substrate, it is crucial for scientific accuracy to clarify that palladium-catalyzed cross-coupling reactions are typically performed on an aryl halide or triflate. The aldehyde functionality itself is not a direct participant in the primary C-C or C-N bond-forming step of these reactions.

Therefore, this guide focuses on the industry-standard approach: utilizing a 6-halo-4-oxo-3,4-dihydroquinazoline (e.g., 6-bromo or 6-iodo derivative) as the electrophilic partner. The resulting coupled products can then be further modified, or the coupling partner itself may contain a masked or precursor aldehyde group. This document provides detailed protocols and expert insights for the four major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—as applied to this vital heterocyclic system.

The Workhorse of C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for forming carbon-carbon bonds between sp²-hybridized centers, owing to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[7][8]

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a Pd(0) species. The key steps are the oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[8]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX L₂PdII(Ar)(X) OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr L₂PdII(Ar)(Ar') Transmetal->PdII_ArAr BaseX_out [B(OH)₂X]⁻ Transmetal->BaseX_out RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 ArAr_out Ar-Ar' (Product) RedElim->ArAr_out ArX_in Ar-X (6-Iodoquinazolinone) ArX_in->OxAdd ArBOH2_in Ar'-B(OH)₂ + Base ArBOH2_in->Transmetal Heck_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX L₂PdII(Ar)(X) OxAdd->PdII_ArX Insertion Migratory Insertion PdII_ArX->Insertion PdII_Intermediate Alkene Complex Insertion->PdII_Intermediate BetaElim β-Hydride Elimination PdII_Intermediate->BetaElim PdH_Complex L₂PdII(H)(X) BetaElim->PdH_Complex Product_out Substituted Alkene BetaElim->Product_out BaseRegen Base Regeneration PdH_Complex->BaseRegen BaseRegen->Pd0 HX_Base_out [H-Base]⁺X⁻ BaseRegen->HX_Base_out ArX_in Ar-X (6-Bromoquinazolinone) ArX_in->OxAdd Alkene_in Alkene Alkene_in->Insertion Base_in Base (e.g., Et₃N) Base_in->BaseRegen Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd⁰ PdII_ArX L₂PdII(Ar)(X) Pd0->PdII_ArX Oxidative Addition PdII_ArAlk L₂PdII(Ar)(C≡CR) PdII_ArX->PdII_ArAlk Transmetalation PdII_ArAlk->Pd0 Reductive Elimination ArAlk_out Ar-C≡C-R PdII_ArAlk->ArAlk_out ArX_in Ar-X ArX_in->PdII_ArX CuX CuX CuAlk Cu-C≡C-R CuX->CuAlk Base CuAlk->PdII_ArX From Cu to Pd CuAlk->CuX Alkyne_in H-C≡C-R Alkyne_in->CuAlk Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 L-Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX L-PdII(Ar)(X) OxAdd->PdII_ArX AmineCoord Amine Coordination + Deprotonation PdII_ArX->AmineCoord PdII_Amido L-PdII(Ar)(NR₂) AmineCoord->PdII_Amido BaseH_out [Base-H]⁺X⁻ AmineCoord->BaseH_out RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product_out Ar-NR₂ (Product) RedElim->Product_out ArX_in Ar-X (6-Bromoquinazolinone) ArX_in->OxAdd Amine_in HNR₂ + Base Amine_in->AmineCoord

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde Synthesis

Welcome to the Technical Support Center. As drug development increasingly relies on functionalized quinazolinone scaffolds[1], synthesizing key intermediates like 4-oxo-3,4-dihydroquinazoline-6-carbaldehyde with high yie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on functionalized quinazolinone scaffolds[1], synthesizing key intermediates like 4-oxo-3,4-dihydroquinazoline-6-carbaldehyde with high yield and purity is critical. This intermediate is foundational for synthesizing folate analogs, VCAM-1 inhibitors, and complex anti-inflammatory agents[2][3].

This guide is engineered for bench scientists and process chemists. It bypasses generic advice to directly address the mechanistic causality behind common synthetic failures, providing self-validating protocols and troubleshooting matrices.

Part 1: Mechanistic Overview & Route Selection

The synthesis of 4-oxo-3,4-dihydroquinazoline-6-carbaldehyde typically proceeds via one of two primary routes: the De Novo Cyclization of an anthranilic acid derivative, or the Late-Stage Oxidation of a pre-formed 6-methylquinazolinone core. The choice of route dictates the specific side reactions you must suppress.

SynthesisRoutes A 2-Amino-5-formylbenzoic acid (Starting Material A) C Formamide / >150°C (Classic Cyclization) A->C Classic Route D Triethyl Orthoformate + NH4OAc (Optimized Cyclization) A->D Optimized Route B 6-Methylquinazolin-4(3H)-one (Starting Material B) E SeO2 / Dioxane / Δ (Direct Oxidation) B->E Direct Route F 1. NBS, AIBN 2. DMSO, NaHCO3 (Kornblum Oxidation) B->F Two-Step Route G 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde (Target Product) C->G Low Yield (<40%) H Degradation / Imine Byproducts (High Heat) C->H Thermal Degradation D->G High Yield (>85%) E->G Variable Yield (40-70%) I Over-oxidation to Carboxylic Acid E->I Trace H2O present F->G High Purity (>80%)

Fig 1: Synthetic pathways and failure modes for 4-oxo-3,4-dihydroquinazoline-6-carbaldehyde.

Part 2: Troubleshooting Guide & FAQs

Q1: My cyclization of 2-amino-5-formylbenzoic acid using formamide gives low yields and a complex, dark mixture. How can I improve this?

The Causality: The classic Niementowski quinazoline synthesis uses formamide as both solvent and reagent, requiring temperatures exceeding 150°C. At these temperatures, the unprotected C6-aldehyde is highly susceptible to thermal degradation, Cannizzaro-type disproportionation, and nucleophilic attack by liberated ammonia to form intractable Schiff base polymers. The Solution: Decouple the carbon and nitrogen sources to lower the activation energy. Switch to triethyl orthoformate (as the methine source) and ammonium acetate (as the nitrogen source) in ethanol. This allows the cyclization to proceed at 80°C, preserving the delicate aldehyde moiety[3].

Q2: Why am I seeing significant over-oxidation to the carboxylic acid when oxidizing 6-methylquinazolin-4(3H)-one with Selenium Dioxide ( SeO2​ )?

The Causality: SeO2​ oxidizes activated methyl groups via an intermediate selenite ester. If even trace amounts of water are present in your solvent (typically dioxane), this ester hydrolyzes into a gem-diol. The gem-diol is rapidly over-oxidized by SeO2​ to the corresponding carboxylic acid. The Solution: Ensure strictly anhydrous conditions. Dry the dioxane over sodium wire or molecular sieves. Alternatively, abandon SeO2​ and utilize a two-step radical bromination/Kornblum oxidation (detailed in Section 3), which inherently arrests at the aldehyde oxidation state.

Q3: How do I purify the final product given its notoriously poor solubility in common organic solvents?

The Causality: The quinazolin-4(3H)-one core exhibits strong intermolecular hydrogen bonding (N3-H to C4=O) and π−π stacking[2], rendering it practically insoluble in DCM, ether, or cold alcohols. The Solution: Leverage the amphoteric nature of the molecule. The N3 proton is mildly acidic ( pKa​≈8.5 ). Dissolve the crude mixture in dilute aqueous NaOH (the aldehyde will remain stable if kept cold and brief), wash with ethyl acetate to remove non-polar impurities, and then carefully precipitate the product by neutralizing with 1MHCl to pH 6.5.

TroubleshootingWorkflow Start Issue: Low Yield of Target Aldehyde Q1 Which starting material is used? Start->Q1 RouteA 2-Amino-5-formylbenzoic acid Q1->RouteA RouteB 6-Methylquinazolin-4(3H)-one Q1->RouteB A_Issue Are you using Formamide at >150°C? RouteA->A_Issue B_Issue Is the main byproduct the carboxylic acid? RouteB->B_Issue A_Yes Yes: Aldehyde degrades. Switch to Triethyl Orthoformate + NH4OAc A_Issue->A_Yes Yes A_No No: Check for incomplete cyclization. Increase reaction time or use acid catalyst. A_Issue->A_No No B_Yes Yes: Over-oxidation. Ensure strictly anhydrous SeO2 or switch to Kornblum. B_Issue->B_Yes Yes B_No No: Unreacted starting material. Check oxidant equivalents / radical initiator. B_Issue->B_No No

Fig 2: Decision tree for troubleshooting low yields based on synthetic route selection.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow you to confirm success at each critical juncture before proceeding.

Protocol A: Optimized De Novo Cyclization (Low-Temperature Route)

Recommended for highest yield and preservation of the aldehyde.

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-amino-5-formylbenzoic acid (10.0 mmol, 1.0 eq), triethyl orthoformate (30.0 mmol, 3.0 eq), and ammonium acetate (40.0 mmol, 4.0 eq) in 50 mL of anhydrous ethanol.

  • Execution: Equip with a reflux condenser and heat to 80°C under an inert argon atmosphere for 6 hours.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on silica gel (Eluent: DCM/MeOH 9:1). The starting material ( Rf​≈0.5 ) should be completely consumed. The product ( Rf​≈0.35 ) will appear as a strong UV-active spot.

  • Self-Validation Checkpoint 2 (Derivatization): Dip the developed TLC plate into a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain and gently heat. The product spot will immediately turn bright orange/red, confirming the aldehyde group survived the cyclization[4].

  • Workup: Cool the mixture to 0°C in an ice bath. The product will precipitate as a pale-yellow solid. Filter under vacuum, wash with ice-cold ethanol (2 x 10 mL), and dry in vacuo.

Protocol B: Kornblum Oxidation of 6-Methylquinazolin-4(3H)-one

Recommended when starting from the methyl derivative to avoid over-oxidation.

  • Bromination Setup: Dissolve 6-methylquinazolin-4(3H)-one (10.0 mmol, 1.0 eq) in 60 mL anhydrous acetonitrile. Add N-Bromosuccinimide (NBS, 21.0 mmol, 2.1 eq) and Azobisisobutyronitrile (AIBN, 1.0 mmol, 0.1 eq).

  • Execution: Reflux at 82°C for 8 hours.

  • Self-Validation Checkpoint 1 (NMR Aliquot): Evaporate a 0.5 mL aliquot and take a crude 1H NMR in DMSO- d6​ . The methyl singlet ( δ≈2.4 ppm) must be completely replaced by a methine singlet ( δ≈6.8 ppm), indicating successful formation of the 6-(dibromomethyl) intermediate.

  • Hydrolysis/Oxidation Setup: Evaporate the bulk acetonitrile. Resuspend the crude dibromide in 40 mL anhydrous DMSO. Add NaHCO3​ (30.0 mmol, 3.0 eq).

  • Execution: Heat to 100°C for 4 hours. The DMSO acts as the oxidant, transferring an oxygen atom to the benzylic carbon while releasing dimethyl sulfide (DMS).

  • Workup: Cool to room temperature, pour into 150 mL of ice water. Filter the resulting precipitate, wash with water, and recrystallize from hot DMF/water.

Part 4: Quantitative Data & Yield Comparison

The following table summarizes the expected outcomes of various reaction conditions based on empirical process chemistry data. Use this to benchmark your experimental results.

Synthetic RouteKey ReagentsTemp (°C)Primary ByproductExpected Yield (%)Purity (Crude)
A: Classic Cyclization Formamide (neat)150 - 170Schiff bases, polymers25 - 40%< 60%
A: Optimized Cyclization Triethyl orthoformate, NH4​OAc 80Unreacted starting material85 - 92% > 95%
B: Direct Oxidation SeO2​ , Dioxane (Trace H2​O )100Carboxylic acid (over-oxidation)40 - 55%~ 70%
B: Direct Oxidation SeO2​ , Dioxane (Strictly Anhydrous)100Unreacted starting material65 - 75%> 85%
B: Kornblum Oxidation 1. NBS/AIBN 2. DMSO/ NaHCO3​ 82 / 100Monobromomethyl intermediate78 - 85% > 90%

Part 5: References

  • MDPI. "(E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime." Molbank, 2021. URL:[Link]

  • Google Patents. "BRPI1014956B1 - Anti-inflammatory agents." Patent Database, 2010. URL:

  • National Center for Biotechnology Information (PMC). "Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines." PubMed Central, 2022. URL:[Link]

Sources

Optimization

4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde solubility issues in DMSO

Title: Technical Support Center: Troubleshooting 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde Solubility in DMSO Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde Solubility in DMSO

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of quinazoline derivatives. While dimethyl sulfoxide (DMSO) is the universal solvent for in vitro drug discovery[1], compounds like 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde present unique physicochemical barriers. This guide provides field-proven, self-validating protocols to overcome these bottlenecks, ensuring high-fidelity data in your screening assays.

Mechanistic Insights: The Causality of Insolubility

To troubleshoot solubility, we must first understand the molecular mechanics driving the insolubility of 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde:

  • High Crystal Lattice Energy: The 4(3H)-quinazolinone core is a rigid, planar fused bicyclic system. This planarity promotes extensive π-π stacking interactions. Coupled with strong intermolecular hydrogen bonding between the N3-H donor and C4=O acceptor, the solid-state lattice energy is exceptionally high, resisting solvation even in polar aprotic solvents[2].

  • Solvent Hygroscopicity: DMSO is highly hygroscopic. When exposed to atmospheric moisture, water rapidly infiltrates the solvent. This disrupts the DMSO-solute interaction network, drastically lowering the solubility limit and causing lipophilic quinazolinones to "crash out"[3].

  • Aldehyde Reactivity: The 6-carbaldehyde moiety is electrophilic. In the presence of trace water (from hydrated DMSO), the aldehyde can reversibly form a gem-diol (hydrate). This structural shift alters the molecule's polarity and can trigger spontaneous precipitation during storage.

Mechanism Core 4-Oxo-3,4-dihydroquinazoline -6-carbaldehyde Planar Planar Fused Ring (High Lattice Energy) Core->Planar HBond Intermolecular H-Bonding (N3-H and C4=O) Core->HBond Aldehyde 6-Carbaldehyde Group (Moisture Sensitive) Core->Aldehyde PiStacking Strong π-π Stacking Planar->PiStacking HBond->PiStacking Hydrate Hydrate Formation (in wet DMSO) Aldehyde->Hydrate Insoluble Precipitation / Poor DMSO Solubility PiStacking->Insoluble Hydrate->Insoluble

Caption: Logical relationship of structural factors causing poor solubility in polar aprotic solvents.

Experimental Protocols: Self-Validating Workflows

Protocol A: Preparation of High-Concentration DMSO Stock Solutions (10 mM) Causality: Standard room-temperature dissolution often fails for quinazolinones due to their lattice energy. Thermal energy and acoustic cavitation (sonication) are required to break intermolecular bonds[2].

  • Preparation: Accurately weigh the lyophilized powder into a sterile, low-bind microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of strictly anhydrous 100% DMSO (newly opened ampoule preferred) to achieve a 10 mM concentration[4].

  • Thermal Disruption: Tightly cap the tube and incubate in a thermomixer at 37°C to 60°C for 10–15 minutes[2].

  • Cavitation: Transfer immediately to an ultrasonic bath and sonicate for 5 minutes[5].

  • Validation: Visually inspect the solution against a dark background. It must be completely clear. If micro-crystals persist, repeat steps 3 and 4.

  • Storage: Aliquot into single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw degradation[3].

Protocol B: Aqueous Dilution for In Vitro Assays (The "Step-Down" Method) Causality: Direct dilution of a 10 mM DMSO stock into an aqueous buffer creates a localized supersaturated microenvironment, leading to rapid nucleation[2].

  • Thawing: Thaw a single-use DMSO aliquot at room temperature. Crucial: Heat to 37°C and vortex to redissolve any compound that precipitated during freezing[2].

  • Intermediate Co-solvent Mixture: Instead of direct aqueous dilution, prepare an intermediate working solution. Add the DMSO stock dropwise to a vigorously vortexed co-solvent matrix (e.g., 40% PEG300 + 5% Tween-80)[5].

  • Final Aqueous Integration: Slowly integrate the intermediate mixture into your final aqueous assay buffer (e.g., Saline or PBS) while maintaining continuous agitation[5].

Workflow Step1 1. Weigh Compound (Anhydrous Conditions) Step2 2. Add 100% Anhydrous DMSO (Avoid atmospheric moisture) Step1->Step2 Step3 3. Vortex & Sonicate (37°C - 60°C for 15 mins) Step2->Step3 Decision Visual Inspection: Is Solution Clear? Step3->Decision Success 4a. Aliquot & Store (Single-use, -20°C) Decision->Success Yes (Clear) Fail 4b. Apply Co-solvent (e.g., PEG300, Tween-80) Decision->Fail No (Suspension) Fail->Step3 Re-sonicate

Caption: Workflow for preparing and validating DMSO stock solutions of quinazolinone derivatives.

Quantitative Data Presentation

The following table summarizes validated solvent systems and their empirical solubility limits for 4(3H)-quinazolinone scaffolds, which serve as a highly accurate proxy for 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde[4],[5].

Solvent SystemPreparation MethodEmpirical Solubility LimitVisual State
100% Anhydrous DMSO Gentle warming (37°C) + Sonication≥ 100 mg/mL (~684 mM)Clear Solution
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline Step-down addition, continuous vortexing≥ 2.75 mg/mL (~18.8 mM)Clear Solution
10% DMSO + 90% (20% SBE-β-CD in Saline) Complexation via cyclodextrin≥ 2.75 mg/mL (~18.8 mM)Clear Solution
100% PBS (Aqueous) Heating to 60°C + Prolonged Sonication≤ 2.0 mg/mL (~13.6 mM)Clear Solution

Note: "≥" indicates the compound is fully soluble at this concentration, though the absolute thermodynamic saturation point may be higher[4].

Troubleshooting FAQs

Q: My stock solution was clear yesterday, but today it has a white precipitate at the bottom of the tube. Why? A: This is a hallmark of temperature-dependent solubility and moisture ingress. DMSO has a relatively high freezing point of 18.5°C[1]. Storing aliquots at 4°C or -20°C causes the solvent to solidify, which forces the solute out of the matrix[2]. Furthermore, repeated freeze-thaw cycles introduce condensation (water) into the highly hygroscopic DMSO[3]. Solution: Always heat the aliquot to 37°C–60°C and sonicate for 5-10 minutes until completely clear before use[2].

Q: How do I prevent the compound from crashing out when transferring from DMSO to my aqueous assay buffer? A: This "precipitation upon dilution" occurs because the final concentration exceeds the compound's aqueous solubility limit[2]. Solution: Lower the final assay concentration if possible. If high concentrations are required, introduce a co-solvent (like 1-5% ethanol or PEG) or use solubilizing excipients like cyclodextrins (SBE-β-CD) which encapsulate the hydrophobic core[2],[4].

Q: Can the DMSO concentration affect my target protein's activity in downstream assays? A: Absolutely. While DMSO is chemically inert, it significantly alters solvent viscosity. A DMSO concentration of just 5-10% can increase the viscosity of the aqueous mixture, which inversely reduces the association rate ( kon​ ) of protein-ligand binding kinetics[6]. Solution: Keep final DMSO concentrations strictly below 1% (ideally 0.1-0.5%) in enzymatic or cell-based assays to prevent masking the actual pharmacological activity[7],[6].

Q: Does the 6-carbaldehyde group pose any specific stability risks in DMSO? A: Yes. Aldehydes are reactive electrophiles. If your DMSO is not strictly anhydrous, the water present can react with the aldehyde to form a hydrate. Additionally, if you use alcohols (like ethanol or methanol) as co-solvents, you risk forming hemiacetals or acetals. Always use fresh, anhydrous DMSO and verify structural integrity via 1 H-NMR if the solution has been stored for prolonged periods[3].

Sources

Troubleshooting

Technical Support Center: Quinazoline-6-carbaldehyde Handling and Stability

Welcome to the technical support center for quinazoline-6-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic aldehyde in t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for quinazoline-6-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic aldehyde in their synthetic workflows. The inherent reactivity of the aldehyde group, while synthetically useful, also presents a significant challenge: its susceptibility to oxidation. This document provides in-depth, field-proven insights and actionable protocols to mitigate this issue, ensuring the integrity of your starting material and the success of your experiments.

Section 1: Understanding the Problem - The Oxidation Pathway

This section addresses the fundamental reasons behind the instability of the aldehyde group and how to recognize its degradation.

Q1: Why is the aldehyde group on my quinazoline-6-carbaldehyde so prone to oxidation?

A: The aldehyde group is inherently susceptible to oxidation to the corresponding carboxylic acid. This process, known as autoxidation, is a radical chain reaction initiated by molecular oxygen (O₂), and can be accelerated by light and trace metal impurities.[1][2] The aldehyde proton is easily abstracted, leading to a cascade that ultimately forms quinazoline-6-carboxylic acid.

The quinazoline ring itself is an electron-withdrawing system. This electronic effect can influence the reactivity of the aldehyde, although the primary driver for this specific degradation pathway is the inherent nature of the aldehyde functional group to undergo oxidation.[3]

The general mechanism involves three key stages:

  • Initiation: Formation of a radical from the aldehyde.

  • Propagation: The aldehyde radical reacts with oxygen to form a peroxy radical, which then abstracts a hydrogen from another aldehyde molecule, propagating the chain.

  • Termination: Two radicals combine to form a non-radical species.

The formation of peracid intermediates is a key part of this process, which are themselves potent oxidizing agents.[4]

Diagram: Aldehyde Autoxidation Pathway

The following diagram illustrates the simplified radical-chain mechanism responsible for the conversion of quinazoline-6-carbaldehyde to its carboxylic acid impurity.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_product Final Product Formation Aldehyde R-CHO Aldehyde_Radical R-C•=O Aldehyde->Aldehyde_Radical H• abstraction Initiator Initiator (Light, Heat, Metal) Initiator->Aldehyde Aldehyde_Radical_Prop R-C•=O Oxygen O₂ Peroxy_Radical R-CO(OO)• (Peroxy Radical) Peracid R-CO(OOH) (Peracid) Peroxy_Radical->Peracid + R-CHO Peracid->Aldehyde_Radical_Prop Generates new R-C•=O Aldehyde_2 R-CHO Aldehyde_Radical_Prop->Peroxy_Radical + O₂ Carboxylic_Acid R-COOH (Carboxylic Acid) Peracid_2 R-CO(OOH) Peracid_2->Carboxylic_Acid + R-CHO Aldehyde_3 R-CHO

Caption: Radical-chain mechanism of aldehyde autoxidation.

Section 2: Proactive Prevention - Storage and Handling

Proper storage is the first and most critical line of defense against oxidation.

Troubleshooting Guide: Degradation During Storage

Issue: My solid sample of quinazoline-6-carbaldehyde, which was initially a pure, free-flowing powder, has developed clumps or shows signs of degradation in its analytical profile (e.g., a new spot on TLC) after being stored for some time.

This indicates that oxidation is occurring. The following workflow should be implemented immediately for all batches of this compound.

Solution Workflow: Best Practices for Storage

  • Atmosphere Control: Oxygen is the primary culprit. Always handle and store quinazoline-6-carbaldehyde under an inert atmosphere.[5]

    • Argon vs. Nitrogen: Argon is denser than air and provides a better protective blanket. For highly sensitive materials, it is the preferred choice. Nitrogen is a cost-effective and suitable alternative for routine storage.

    • Procedure: Use a glove box or Schlenk line to aliquot the material.[5] For long-term storage, flush the vial headspace with inert gas before sealing.

  • Temperature Control: Reaction rates, including degradation, are reduced at lower temperatures.

    • Recommendation: Store the material at or below 4°C.[6] For maximum longevity, storage at -20°C is recommended, especially for high-purity reference standards.[6]

  • Light Protection: Light, particularly UV light, can provide the energy to initiate radical chain reactions.[1]

    • Recommendation: Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[5]

  • Inhibitor Addition (Optional): For bulk material stored in solution, adding a radical inhibitor can be effective.

    • Recommendation: A trace amount (e.g., <0.1%) of Butylated Hydroxytoluene (BHT) can be added to solutions to quench radical reactions and prolong shelf life.[7] Note that this is not suitable for all applications, as the inhibitor would need to be removed before use.

Table 1: Recommended Storage Conditions for Quinazoline-6-carbaldehyde

ParameterStandard StorageLong-Term / High-Purity StorageRationale
Atmosphere Nitrogen or Argon blanketArgon blanket in a sealed vialPrevents contact with atmospheric oxygen.[5]
Temperature ≤ 4°C (Refrigerated)-20°C (Frozen)Slows the rate of chemical degradation.[6]
Light Amber vialAmber vial, stored in the darkPrevents photo-initiated oxidation.[5]
Container Tightly sealed glass vialSure/Seal™ or equivalent septum-capped vialPrevents ingress of air and moisture.[8]

Section 3: In-Reaction Stability - Protecting the Aldehyde

Many synthetic transformations require conditions (e.g., basic, oxidative, or nucleophilic reagents) that can compromise the aldehyde group. In these cases, a protection-deprotection strategy is essential.

Troubleshooting Guide: In-Reaction Degradation

Issue: During my multi-step synthesis, I am observing the formation of quinazoline-6-carboxylic acid as a major byproduct, leading to low yields of my desired product.

This is a classic case where the aldehyde is not stable to the reaction conditions. The most robust solution is to mask the aldehyde's reactivity using a protecting group.[9]

Q2: When should I use a protecting group?

A: You should consider a protecting group strategy whenever your planned reaction conditions are incompatible with a free aldehyde. This includes:

  • Strongly basic conditions: Aldehydes can undergo aldol reactions or Cannizzaro reactions.

  • Oxidizing conditions: If you are performing an oxidation elsewhere in the molecule.

  • Reactions with strong nucleophiles: To prevent unwanted addition to the aldehyde carbonyl.

  • Grignard or organolithium reagents: These will readily attack the aldehyde.

Q3: What is the best protecting group for quinazoline-6-carbaldehyde?

A: Cyclic acetals, specifically 1,3-dioxolanes (formed with ethylene glycol) or 1,3-dioxanes (formed with 1,3-propanediol), are the most common and reliable choice. They are stable to a wide range of nucleophilic and basic conditions but are readily cleaved under acidic conditions.[10][11]

Diagram: Protection Strategy Decision Workflow

This flowchart will help you decide when a protection strategy is necessary.

G start Start: Proposed Reaction on Quinazoline-6-carbaldehyde check_conditions Are reaction conditions: - Strongly Basic? - Oxidative? - Involving Strong Nucleophiles  (e.g., Grignard, Organolithium)? start->check_conditions proceed Proceed with Reaction on Unprotected Aldehyde check_conditions->proceed No protect Implement Protection Strategy check_conditions->protect Yes finish Obtain Final Product proceed->finish protect_step1 Step 1: Protect Aldehyde (e.g., as a Dioxolane) protect->protect_step1 protect_step2 Step 2: Perform Desired Reaction protect_step1->protect_step2 protect_step3 Step 3: Deprotect Aldehyde (Acidic Hydrolysis) protect_step2->protect_step3 protect_step3->finish

Caption: Decision workflow for using a protecting group.

Experimental Protocol: Acetal Protection of Quinazoline-6-carbaldehyde

This protocol describes the formation of a 1,3-dioxolane, a robust protecting group.

Materials:

  • Quinazoline-6-carbaldehyde (1.0 eq)

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq, catalytic)

  • Toluene (or Benzene)

  • Dean-Stark apparatus or molecular sieves (4Å)[12]

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add quinazoline-6-carbaldehyde, toluene, ethylene glycol, and a catalytic amount of p-TsOH.[11]

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, driving the reaction to completion.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected product, which can often be used in the next step without further purification.

Deprotection: The acetal is typically removed by stirring the protected compound in a mixture of an organic solvent (like acetone or THF) and aqueous acid (e.g., 1M HCl) until TLC analysis shows complete conversion back to the aldehyde.

Section 4: Quality Control and Purification

Regularly assessing the purity of your material and knowing how to purify it are crucial skills.

Q4: How can I check if my quinazoline-6-carbaldehyde has oxidized?

A: Several standard analytical techniques can be used to detect and quantify the presence of the quinazoline-6-carboxylic acid impurity.[13]

  • Thin Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the aldehyde. It will appear as a separate spot with a much lower Retention Factor (Rf) value (i.e., it will not travel as far up the plate).

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is a highly definitive method. The aldehyde proton (-CHO) typically appears as a sharp singlet far downfield, around δ 9.8–10.2 ppm.[14] The carboxylic acid proton (-COOH) is also a singlet but is usually broader and even further downfield, often >12 ppm.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can readily separate the less polar aldehyde from the more polar carboxylic acid.[15] Degradation will appear as a new, earlier-eluting peak corresponding to the acid.

Q5: My sample is already partially oxidized. How can I purify it?

A: If the oxidation is minor, you can often purify the aldehyde away from the carboxylic acid impurity using a simple acid-base extraction. This method exploits the acidic nature of the carboxylic acid byproduct.

Experimental Protocol: Purification via Acid-Base Extraction

Materials:

  • Impure quinazoline-6-carbaldehyde sample

  • Diethyl ether (or Ethyl Acetate)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the impure sample in a suitable organic solvent like diethyl ether or ethyl acetate in a separatory funnel.

  • Add an equal volume of 5% aqueous NaHCO₃ solution. The carboxylic acid will react with the weak base to form its water-soluble sodium salt, while the neutral aldehyde remains in the organic layer.

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Drain the lower aqueous layer. This layer contains the carboxylate salt impurity.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete removal of the acid.

  • Wash the organic layer with deionized water and then with brine to remove any residual salts.

  • Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the purified quinazoline-6-carbaldehyde.

  • Verify the purity using the analytical methods described in Q4.

References

  • Vertex AI Search. (n.d.). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Scribd. (n.d.). Preventing Aldehyde Oxidation Methods.
  • ResearchGate. (n.d.). The mechanism of autoxidation reaction of aldehyde compounds.
  • Vertex AI Search. (n.d.). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods.
  • RSC Publishing. (n.d.). Light-induced autoxidation of aldehydes to peracids and carboxylic acids.
  • Vulcanchem. (n.d.). 4-(Benzylamino)quinazoline-6-carbaldehyde.
  • Ossila. (n.d.). Air Sensitive Compounds.
  • ResearchGate. (n.d.). The autoxidation of aldehydes.
  • Benchchem. (n.d.). Best practices for handling and storing volatile aldehyde standards.
  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents.
  • PMC. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Reddit. (2024, April 13). PA and aroma chemical storage?
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • ResearchGate. (2015, April 4). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
  • Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • Benchchem. (n.d.). A Comparative Guide to Aldehyde Protecting Groups: Featuring 2-(4-Nitrophenyl)-1,3-dioxolane.
  • ResearchGate. (2014, December 21). What are the new ways to protect the aromatic aldehyde carbonyl group by diol?

Sources

Optimization

Technical Support Center: Troubleshooting 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde Reactions

Welcome to the advanced troubleshooting center for 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde (CAS 1121529-15-4)[1]. This electrophilic scaffold is a critical building block in medicinal chemistry, predominantly utilize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde (CAS 1121529-15-4)[1]. This electrophilic scaffold is a critical building block in medicinal chemistry, predominantly utilized in the synthesis of thymidylate synthase (TS) inhibitors (such as the antifolate ICI-198583)[2][3] and vascular cell adhesion molecule-1 (VCAM-1) inhibitors[4].

The most frequent point of failure when working with this compound is low conversion during reductive amination —the key downstream step used to attach side chains (e.g., propargylamines or piperazines) to the quinazolinone core[2][4]. This guide provides field-proven diagnostic workflows, causality-driven FAQs, and self-validating protocols to overcome these synthetic bottlenecks.

Diagnostic Workflow

Before adjusting your stoichiometry, use the following logic tree to identify the exact phase where your reaction is failing.

Workflow A Low Conversion: 4-Oxo-3,4-dihydroquinazoline -6-carbaldehyde B Identify Reaction Phase A->B C Upstream Synthesis (Oxidation/Formylation) B->C D Downstream Functionalization (Reductive Amination) B->D E Over-oxidation to Acid? C->E F Poor Quinazolinone Solubility? D->F G Direct Reduction to Alcohol Byproduct? D->G H Imine Formation Stalled? D->H I Control oxidant equivalents & monitor temperature E->I J Switch to DCE/CH2Cl2 (1:1) solvent system F->J K Use NaBH(OAc)3 & delay reducing agent G->K L Add 4Å MS or Ti(OiPr)4 catalyst H->L

Diagnostic workflow for troubleshooting 4-oxo-3,4-dihydroquinazoline-6-carbaldehyde reactions.

Troubleshooting FAQs

Q1: My reductive amination stalls at <30% conversion, and the reaction mixture remains highly heterogeneous. Why?

Causality: The quinazolinone core is notorious for its poor solubility in standard ethereal (THF) or polar aprotic solvents at room temperature. This is driven by strong intermolecular hydrogen bonding at the lactam motif (N3-H and C4=O)[2]. If the aldehyde is not fully solvated, the effective concentration of the electrophile drops, stalling the bimolecular imine formation. Solution: Transition to a halogenated solvent mixture. Patent literature for VCAM-1 inhibitors demonstrates that a 1:1 mixture of 1,2-dichloroethane (DCE) and dichloromethane (CH2Cl2) effectively disrupts this intermolecular stacking, allowing coupling with amines (like 1-methylpiperazine) to proceed smoothly at room temperature[4].

Q2: LC-MS shows a major byproduct corresponding to the 6-hydroxymethyl derivative (M+2 peak) rather than my desired amine. How do I prevent this?

Causality: This is a classic chemoselectivity failure. It indicates that your reducing agent is attacking the unreacted aldehyde faster than the transient imine is forming. Solution: Never use sodium borohydride (NaBH4) for this substrate. Instead, utilize sodium triacetoxyborohydride (NaBH(OAc)3) [4]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making it highly selective for protonated imines over neutral aldehydes. Crucially, you must implement a delayed addition protocol (see Section 4) to allow the imine to pre-form.

Q3: Even with NaBH(OAc)3 and good solubility, the starting materials are unreactive. What is the thermodynamic barrier?

Causality: The electrophilicity of the 6-carbaldehyde group is dampened by the electron-donating resonance of the quinazolinone ring system. When reacting with sterically hindered or weakly nucleophilic amines (e.g., propargylamine in ICI-198583 synthesis)[2][3], the equilibrium of the initial nucleophilic attack is unfavorable, and generated water pushes the reaction backward. Solution: Drive the equilibrium forward by adding a water scavenger. Activated 4Å molecular sieves or a mild Lewis acid like titanium tetraisopropoxide (Ti(OiPr)4) will sequester water and activate the aldehyde without interfering with the subsequent hydride transfer.

Quantitative Condition Matrix

The following table summarizes the expected outcomes when applying different reductive amination conditions to 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde.

Reducing AgentSolvent SystemAdditiveTypical Conversion (%)Primary Byproduct / Failure Mode
NaBH4 MeOHNone< 20%6-hydroxymethyl derivative (Over-reduction)
NaBH3CN MeOH / AcOH (cat.)None40–50%Cyanide adducts / Unreacted starting material
NaBH(OAc)3 THFNone30–40%Stalled due to poor substrate solubility
NaBH(OAc)3 DCE / CH2Cl2 (1:1)None75–85%Trace alcohol
NaBH(OAc)3 DCE / CH2Cl2 (1:1)4Å Molecular Sieves> 95% None (Optimal Conditions)

Self-Validating Experimental Protocol

This protocol is optimized for the reductive amination of 4-oxo-3,4-dihydroquinazoline-6-carbaldehyde with a primary or secondary amine[4], incorporating built-in analytical checkpoints to guarantee scientific integrity.

Step 1: Imine Pre-Formation

  • To an oven-dried flask under N2, add 4-oxo-3,4-dihydroquinazoline-6-carbaldehyde (1.0 eq) and activated 4Å molecular sieves (500 mg/mmol).

  • Suspend the mixture in anhydrous DCE/CH2Cl2 (1:1 ratio, 0.1 M concentration).

  • Add the amine (1.2 to 1.5 eq). Stir at room temperature for 2–4 hours.

Step 2: Validation Check (Critical) Do not proceed to reduction blindly. Extract a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze.

  • Pass Condition: The UV trace shows <10% remaining aldehyde, and the MS shows the mass of the intermediate imine [M+H]+.

  • Fail Condition: If >10% aldehyde remains, add catalytic acetic acid (0.1 eq) to activate the carbonyl and stir for an additional 2 hours.

Step 3: Chemoselective Reduction

  • Once imine formation is validated, cool the reaction to 0 °C.

  • Add NaBH(OAc)3 (2.0 to 3.0 eq) portion-wise over 10 minutes to control the exotherm[4].

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring overnight (12–16 hours).

Step 4: Quench and Isolation

  • Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases (pH ~8). Note: The basic quench ensures the amine product is fully deprotonated and partitions into the organic layer.

  • Filter the biphasic mixture through a pad of Celite to remove the molecular sieves and boron salts.

  • Extract the aqueous layer with CH2Cl2 (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

References

  • Google Patents. "BRPI1014956B1 - Anti-inflammatory agents.
  • Bavetsias, V., et al. "Quinazoline Antifolate Thymidylate Synthase Inhibitors: γ-Linked l-d, d-d, and d-l Dipeptide Analogues of 2-Desamino-2-methyl-N10-propargyl-5,8-dideazafolic Acid (ICI 198583)." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of 4-oxo-3,4-dihydroquinazoline Derivatives

Welcome to the Technical Support Center for the synthesis of 4-oxo-3,4-dihydroquinazoline derivatives (quinazolinones). This guide, designed for researchers and drug development professionals, provides in-depth troublesh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-oxo-3,4-dihydroquinazoline derivatives (quinazolinones). This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of quinazolinone synthesis. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying principles to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the synthesis of 4-oxo-3,4-dihydroquinazoline derivatives.

Q1: What are the primary reasons for low to no yield of my target quinazolinone?

A: Low or no yield is a frequent issue stemming from several factors. The most common culprits are suboptimal reaction conditions, poor quality of starting materials, or an inefficient catalyst.[1] Impurities in reactants, such as the starting anthranilic acid or its derivatives, can lead to unwanted side reactions.[1] Furthermore, reaction parameters like temperature, time, and solvent choice are critical and must be optimized for your specific synthetic route.[1][2]

Q2: I'm observing significant side product formation. How can I improve the selectivity for my desired product?

A: Side product formation often arises from competing reaction pathways. For instance, in the classic Niementowski synthesis, the formation of a simple 4-oxo-3,4-dihydroquinazoline byproduct is common.[1][2] Strategies to minimize this include using an excess of one reagent, such as formamide, or adjusting the reaction pH.[1][2] The choice of solvent can also dramatically influence selectivity; switching from a non-polar to a polar solvent can sometimes favor the desired quinazolinone product.[3]

Q3: My starting materials are not fully consumed, even after extended reaction times. What should I do?

A: Incomplete conversion suggests that the reaction is either too slow or has reached an unfavorable equilibrium. To drive the reaction to completion, you can try increasing the temperature, extending the reaction time, or employing microwave irradiation, which is known to accelerate many organic reactions and improve yields.[1][4][5] Additionally, verify the activity of your catalyst, as a suboptimal or deactivated catalyst will result in a stalled reaction.[2]

Q4: How can I effectively purify my crude quinazolinone product?

A: Purification strategies depend on the nature of the impurities. For initial cleanup and removal of major impurities, recrystallization from a suitable solvent like ethanol is often effective and economical.[1] For more challenging separations where impurities are structurally similar to the product, column chromatography is the standard method.[1] In cases of very persistent impurities, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to achieve high purity.[1]

Q5: Can microwave-assisted synthesis really improve my results?

A: Yes, microwave-assisted synthesis has proven to be a powerful technique for preparing quinazolinones.[6][7] It often leads to significantly shorter reaction times, higher yields, and can be more energy-efficient compared to conventional heating methods.[8][9] For example, multicomponent reactions to form 2,3-disubstituted quinazolin-4(3H)-ones can be completed in 20-30 minutes under microwave irradiation, compared to several hours with classical heating.[10]

In-Depth Troubleshooting Guide

This section provides a more detailed, systematic approach to resolving common experimental issues.

Problem 1: Low or No Product Yield

A low or non-existent yield is a frustrating but common problem. A systematic evaluation of your reaction parameters is the key to identifying the cause.

Causality Analysis & Step-by-Step Solutions:
  • Verify Starting Material Quality:

    • The "Why": Impurities in your starting materials (e.g., anthranilic acid derivatives, aldehydes, amines) can inhibit the reaction or lead it down an undesired pathway.[1]

    • What to do:

      • Check the purity of your starting materials using techniques like NMR or LC-MS.

      • If necessary, purify the starting materials by recrystallization or chromatography before use.

  • Optimize Reaction Conditions:

    • The "Why": Quinazolinone synthesis is highly sensitive to reaction conditions. Classical methods may require high temperatures (>120°C), while modern catalytic approaches work under milder conditions.[2] The solvent polarity can also dictate the reaction pathway.[3]

    • What to do:

      • Temperature Screening: Perform small-scale reactions at a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimum. Monitor progress by TLC or LC-MS.

      • Solvent Screening: The choice of solvent affects both solubility and reaction mechanism. Test a variety of solvents with different polarities.

      • Reaction Time: Monitor the reaction at regular intervals (e.g., 2h, 6h, 12h, 24h) to determine the point of maximum conversion without significant product degradation.

Data Presentation: Solvent & Catalyst Effects

The selection of an appropriate solvent and catalyst is crucial for maximizing yield. Below is a summary of common choices and their impact.

ParameterOptionsTypical Impact on Yield & SelectivityReference
Solvent Ethanol, Methanol (Polar Protic)Good for many classical syntheses, but may require higher temperatures.[11]
DMF, DMSO (Polar Aprotic)Often provide higher yields due to better solubility of reactants and ability to reach higher temperatures.[11] Identified as a highly effective solvent in some iron-catalyzed syntheses.[11]
Toluene (Non-polar)Can sometimes favor the formation of undesired byproducts.[3]
Solvent-FreeAn environmentally friendly option, often used with microwave irradiation, that can lead to high yields.[8][10]
Catalyst Lewis Acids (e.g., FeCl₃)Activates carbonyl groups and promotes cyclization. Optimal concentrations are typically 5-10 mol%.[11]
Copper-based (e.g., Cu(OAc)₂)Effective in cascade reactions involving nucleophilic addition and subsequent cyclization.[12]
IodineCan catalyze oxidative C-H amination/C-N cleavage in a domino ring annulation.[13]
Brönsted Acids (e.g., Imidazole HCl)Promotes multicomponent reactions under environmentally friendly conditions.[14]
Problem 2: Formation of Byproducts in Niementowski Synthesis

The Niementowski reaction, a classic method using anthranilic acids and amides, often suffers from the formation of a simple quinazolinone byproduct (4-oxo-3,4-dihydroquinazoline).[2][4]

Mitigation Strategies:
  • Excess Reagent: Using a significant excess of formamide can shift the equilibrium towards the formation of the desired substituted quinazolinone.[1][2]

  • pH Control: Carefully adjusting the pH of the reaction mixture can influence the reaction pathway and suppress the formation of the byproduct.[1][2]

  • Microwave Irradiation: This technique can often reduce reaction times and improve yields, potentially minimizing the formation of thermal degradation byproducts.[1]

Experimental Workflow & Protocols

Visualizing the workflow can help in planning and executing the synthesis and troubleshooting steps.

General Synthesis & Troubleshooting Workflow

G cluster_synthesis Synthesis Phase cluster_troubleshooting Troubleshooting Loop cluster_purification Purification Phase start Reactant Mixture (e.g., Anthranilic Acid + Amide) react Reaction (Heating / Microwave) start->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Work-up & Isolation monitor->workup crude Crude Product workup->crude analyze Analyze Crude Product (Yield / Purity) crude->analyze problem Identify Problem (Low Yield / Impurities) analyze->problem optimize Optimize Conditions (Temp, Solvent, Catalyst) problem->optimize Problem Identified purify Purification (Recrystallization / Chromatography) problem->purify Purity Issue optimize->start Re-run Synthesis final Pure Product purify->final

Caption: A generalized workflow for synthesis, troubleshooting, and purification.

Protocol 1: Microwave-Assisted One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol is adapted from a green and efficient method for synthesizing a variety of quinazolinone derivatives.[10]

Methodology:

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the isatoic anhydride (1 equivalent), a primary amine (1 equivalent), and an orthoester (e.g., triethyl orthoformate, 1.2 equivalents).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 140°C for 20-30 minutes.

  • Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate to check for the consumption of the starting materials.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, collect it by filtration. If not, pour the mixture into cold water to induce precipitation.

  • Isolation & Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Classical Niementowski Quinazoline Synthesis

This is a traditional method for synthesizing 4-oxo-3,4-dihydroquinazolines.[1]

Methodology:

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine the substituted anthranilic acid (1 equivalent) with a significant excess of formamide (e.g., 5-10 equivalents).

  • Heating: Heat the mixture under reflux. The reaction temperature is typically high, and reaction times can be lengthy (several hours).[1]

  • Monitoring: Follow the disappearance of the anthranilic acid using TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into a beaker of cold water.

  • Isolation: The solid product that precipitates is collected by filtration, washed thoroughly with water to remove excess formamide, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Reaction Mechanism: General Quinazolinone Formation

The formation of the quinazolinone ring typically involves an initial acylation or condensation followed by an intramolecular cyclization and dehydration.

G Anthranilic Acid\nDerivative Anthranilic Acid Derivative Acyclic Intermediate Acyclic Intermediate Anthranilic Acid\nDerivative->Acyclic Intermediate + Aldehyde/Amide/ Orthoester Cyclized Intermediate\n(Dihydroquinazolinone) Cyclized Intermediate (Dihydroquinazolinone) Acyclic Intermediate->Cyclized Intermediate\n(Dihydroquinazolinone) Intramolecular Cyclization 4-oxo-3,4-dihydroquinazoline\n(Final Product) 4-oxo-3,4-dihydroquinazoline (Final Product) Cyclized Intermediate\n(Dihydroquinazolinone)->4-oxo-3,4-dihydroquinazoline\n(Final Product) Dehydration/ Oxidation

Caption: Generalized mechanism for quinazolinone ring formation.

This guide provides a starting point for optimizing your 4-oxo-3,4-dihydroquinazoline syntheses. Remember that each specific substrate may require fine-tuning of these general conditions. Systematic experimentation and careful monitoring are the keys to success.

References
  • Patil, D. A., et al. (2010). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Der Pharma Chemica, 2(2), 235-243.
  • BenchChem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis. BenchChem Technical Support.
  • BenchChem. (n.d.).
  • Reddy, C. R., et al. (2015). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Advances, 5(38), 30819-30825.
  • Kumar, V., et al. (2015). T3P catalyzed one pot three-component synthesis of 2,3-disubstituted 3H-quinazolin-4-ones. Chinese Chemical Letters, 26(4), 459-463.
  • Li, J., et al. (2021). One-pot Synthesis of 2,3-disubstituted-4(3 H )-quinazolinone from o-aminobenzoic Acid and DMF Derivatives using Imidazole Hydrochloride as a Promoter. ChemistrySelect, 6(32), 8233-8237.
  • Maiti, B., et al. (2013). One Pot Synthesis of 4(3H)‐Quinazolinones. Chemistry Letters, 42(6), 634-636.
  • Patil, D. A., et al. (2010). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Der Pharma Chemica.
  • Pinto, A., et al. (2021). (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. Molbank, 2021(2), M1233.
  • Al-Suwaidan, I. A., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580.
  • Besson, T., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Scientific Reports, 13(1), 11211.
  • Saitkulov, F. E., et al. (2024). SYNTHESIS REACTIONS OF QUINAZOLIN-4-ONE IN THE PRESENCE OF IRON (III)-CHLORIDE CATALYSTS.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
  • BenchChem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. BenchChem Technical Support.
  • Ariston Publications. (2025). Microwave–Assisted and Green Catalytic Synthesis of Dihydroquinazoline Derivatives: Recent Advances and Pharmacological Significance.
  • Chen, C. Y., et al. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. The Journal of Organic Chemistry, 83(17), 10644-10651.
  • Asadi, A., et al. (2018).
  • Eissa, A. A. (2024). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research, 9(6), 59-67.
  • An, L., et al. (2022). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Beilstein Journal of Organic Chemistry, 18, 256-267.
  • Bîcu, E., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 27(8), 2561.
  • Besson, T., & Thiéry, V. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Mini-Reviews in Organic Chemistry, 4(1), 49-60.
  • An, L., et al. (2022). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Beilstein Journal of Organic Chemistry, 18, 256-267.
  • Kim, J., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals, 15(7), 834.
  • Das, R. K., et al. (2023). Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). Current Microwave Chemistry, 10(1), 4-11.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one.
  • Wang, Z., et al. (2024). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Synthesis of 3,4 dihydro-4-oxaquinazoline.
  • ResearchGate. (n.d.).
  • Wang, Z., et al. (2024). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry.
  • El-Telbany, F. A., & El-Enany, M. M. (1993). Synthesis of 3,4-dihydro-4-oxoquinazoline derivatives as potential anticonvulsants. European Journal of Medicinal Chemistry, 28(1), 67-72.
  • ACG Publications. (2024). A review on some synthetic methods of 4(3H)
  • ACS Publications. (n.d.). 4-Oxo-1,2,3,4-tetrahydroquinazolines. I.
  • Musiol, R., et al. (2009). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 1(1), 63-69.
  • ACS Publications. (2022). Synthesis of 4-Tetrazolyl-Substituted 3,4-Dihydroquinazoline Derivatives with Anticancer Activity via a One-Pot Sequential Ugi-Azide/Palladium-Catalyzed Azide-Isocyanide Cross-Coupling/Cyclization Reaction. The Journal of Organic Chemistry.
  • ACS Publications. (2025). One-Pot Synthesis of Quinazoline-4(3H)
  • ACS Publications. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega.

Sources

Optimization

Technical Support Center: 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde Reactions

Welcome to the technical support center for 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side product formation and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction is sluggish and shows significant amounts of unreacted starting aldehyde, even after extended reaction times. How can I drive the reaction to completion?

Answer: Incomplete conversion is a frequent challenge, often stemming from suboptimal reaction conditions or reagent deactivation.

  • Causality & Explanation: The electrophilicity of the aldehyde at the 6-position is influenced by the electron-withdrawing nature of the quinazolinone ring system. However, poor solubility of the starting material or insufficient activation of the reacting partner can hinder the reaction rate.

  • Solutions:

    • Temperature & Solvent Optimization: Gently heating the reaction (e.g., to 40-60 °C) can often overcome the activation energy barrier without promoting degradation. Ensure your solvent fully dissolves the aldehyde; consider polar aprotic solvents like DMF, DMSO, or NMP if solubility in common solvents like ethanol or THF is low.

    • Catalyst Screening: For reactions like reductive aminations or condensations, the choice of catalyst is critical. If an acid catalyst is used, ensure it is not being quenched by basic functionalities on your reactants. Consider screening a panel of catalysts, such as Lewis acids or milder organic acids.[1]

    • Microwave Irradiation: For thermally stable reactants, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by ensuring rapid, uniform heating.[2][3]

    • Reagent Stoichiometry: Ensure your nucleophile or other key reagents are used in appropriate excess (e.g., 1.2-1.5 equivalents) to drive the equilibrium towards the product, but avoid large excesses that can complicate purification.

Question 2: I'm observing a significant byproduct with a mass corresponding to the starting aldehyde plus 16 amu. What is it and how can I prevent it?

Answer: This mass change strongly suggests the oxidation of your aldehyde to the corresponding carboxylic acid, 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid.

  • Causality & Explanation: Aromatic aldehydes are susceptible to oxidation, especially when heated in the presence of air (atmospheric oxygen).[4][5] This process can be accelerated by the presence of certain metal catalysts or basic conditions.

  • Solutions:

    • Inert Atmosphere: The most effective preventative measure is to run your reaction under an inert atmosphere of nitrogen or argon. This involves degassing your solvent and using standard Schlenk line or glovebox techniques.

    • Use Fresh, High-Purity Solvents: Peroxides in aged solvents (like THF or diethyl ether) can act as oxidants. Always use freshly distilled or inhibitor-free solvents.

    • Control Reaction Temperature: Avoid unnecessarily high temperatures, which can increase the rate of oxidation.

    • Antioxidant Additives: In some cases, adding a radical inhibitor like BHT (butylated hydroxytoluene) in catalytic amounts can suppress air oxidation, though this should be tested for compatibility with your desired reaction.

Visualizing Reaction vs. Side Product Pathways

The following diagram illustrates the desired reaction pathway for a reductive amination against the common side reaction of oxidation.

G SM 4-Oxo-3,4-dihydroquinazoline- 6-carbaldehyde (Starting Material) Imine Schiff Base / Imine Intermediate SM->Imine + Amine - H₂O SideProduct Carboxylic Acid Side Product SM->SideProduct + [O] Amine Primary/Secondary Amine Amine->Imine Product Desired Amine Product Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Oxidant Air (O₂) Heat, Impurities Oxidant->SideProduct

Caption: Desired reductive amination pathway versus the oxidative side reaction.

Question 3: My crude product is a complex mixture, and purification by recrystallization is failing (oiling out or poor recovery). What should I do?

Answer: When recrystallization is ineffective, it usually indicates the presence of multiple, structurally similar impurities or a product that is not highly crystalline. Column chromatography is the recommended next step.[2][6]

  • Causality & Explanation: Side reactions such as dimerization, incomplete reaction, or degradation can lead to a mixture where the impurities prevent the formation of a stable crystal lattice for your desired product.

  • Solutions & Protocol:

    • TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) using various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides good separation between your product spot and the impurities (target Rf value of 0.2-0.4).[6]

    • Column Chromatography:

      • Stationary Phase: Use standard silica gel for most applications.

      • Eluent Selection: Use the solvent system identified from your TLC analysis.

      • Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of your packed column. This "dry loading" technique often results in better separation than loading a liquid solution.

      • Elution: Run the column, collecting fractions and monitoring them by TLC to identify and combine the pure product fractions.[6]

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde?

To ensure its integrity, the compound should be stored in a cool, dark, and dry place. A desiccator or a container with a desiccant is recommended to protect against moisture. For long-term storage, keeping it under an inert atmosphere (nitrogen or argon) in a tightly sealed container can prevent gradual oxidation of the aldehyde group.

Q2: Which analytical techniques are best for monitoring reaction progress?

Thin Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of the product.[1] For more quantitative and precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It allows you to track the masses of all components in the reaction mixture, helping to identify not only your product but also any significant side products in real-time.

Q3: Can the quinazolinone ring itself react under my conditions?

The 4-oxo-quinazoline core is generally robust. However, under very harsh acidic or basic conditions at high temperatures, the pyrimidine ring can be susceptible to hydrolysis, which would lead to the opening of the ring.[7] It's always best to employ the mildest reaction conditions possible to achieve your desired transformation.[1]

Optimized Protocol: Reductive Amination

This protocol provides a step-by-step method for the reductive amination of 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde, designed to minimize side reactions.

Objective: To synthesize N-((4-oxo-3,4-dihydroquinazolin-6-yl)methyl)aniline.

Materials:

  • 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde (1.0 equiv)

  • Aniline (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic, ~5 mol%)

Methodology:

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde.

  • Dissolution: Add anhydrous DCM to dissolve the aldehyde.

  • Addition of Reactants: Add aniline followed by a catalytic amount of acetic acid. The acid catalyzes the formation of the intermediate imine.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the imine by TLC or LC-MS.

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride in portions over 10 minutes. NaBH(OAc)₃ is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, thus minimizing the reduction of the starting material to an alcohol.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS until the starting material is consumed (typically 2-4 hours).[1]

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Ensure gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[2]

Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and solving common issues in your reactions.

G Problem Problem Observed (e.g., Low Yield, Impure Product) CheckPurity 1. Check Purity of Starting Materials Problem->CheckPurity CheckConditions 2. Analyze Reaction Conditions Problem->CheckConditions CheckWorkup 3. Review Work-up & Purification Problem->CheckWorkup ImpureSM Impure Aldehyde or Reagents? (Oxidized, Wet) CheckPurity->ImpureSM Temp Temperature Too High/Low? CheckConditions->Temp Time Reaction Time Too Short/Long? CheckConditions->Time Atmosphere Reaction Open to Air? CheckConditions->Atmosphere PurificationMethod Is Purification Method Appropriate? (TLC Check) CheckWorkup->PurificationMethod Sol_Purity Solution: Use Purified/ Fresh Reagents ImpureSM->Sol_Purity YES Sol_TempTime Solution: Optimize Temp/Time (Run Kinetics) Temp->Sol_TempTime YES Time->Sol_TempTime YES Sol_Atmosphere Solution: Use Inert Atmosphere (N₂/Ar) Atmosphere->Sol_Atmosphere YES Sol_Purification Solution: Switch to Column Chromatography PurificationMethod->Sol_Purification NO

Caption: A systematic workflow for troubleshooting reactions.

Summary of Potential Side Products

Side ProductProbable CausePrevention Strategy
4-Oxo-3,4-dihydroquinazoline-6-carboxylic acid Air oxidation of the aldehyde group, especially at elevated temperatures.[4][5]Run the reaction under an inert (N₂ or Ar) atmosphere; use fresh, peroxide-free solvents.
Starting Material (Unreacted) Suboptimal reaction conditions (temperature, catalyst); poor solubility.[1]Optimize temperature; screen catalysts; use a more suitable solvent or microwave heating.[2]
Dimerization/Polymerization Products High concentration; strongly basic or acidic conditions promoting self-condensation.Use more dilute conditions; carefully control pH and temperature.
Corresponding Alcohol Over-reduction by a non-selective reducing agent (in reductive aminations).Use a milder, more selective reducing agent like NaBH(OAc)₃.

References

  • BenchChem. (2025).
  • Yan, L., Ma, L., & Wang, D. Z. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of visualized experiments : JoVE, (108), 53662. [Link]

  • BenchChem. (2025).
  • JoVE. (2022). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. YouTube. [Link]

  • Al-Amiery, A. A., et al. (2023). Preparation and Evaluation of Quinazoline Derivatives as Antimicrobial Agents and Liquid Crystals. AIP Conference Proceedings. [Link]

  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis.
  • IntechOpen. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. [Link]

  • Kalogirou, A. S., & Tzani, A. (2021). (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. Molbank, 2021(2), M1233. [Link]

  • Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. [Link]

  • Krutošíková, A., et al. (2003). Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. Molecules, 8(11), 833-847. [Link]

  • ACS Publications. (2024). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2022). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. RSC Advances, 12(3), 1546-1550. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • Ozerov, A. A., et al. (2022). Study of the stability of the biologically active compound N-[2-[4-oxo-3(4H)-quinazolinyl]propionyl]-guanidine using electrophoresis and mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in Quinazoline-6-Carbaldehyde Substitutions

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, actionable insights into overcoming the common yet significant challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, actionable insights into overcoming the common yet significant challenge of steric hindrance in substitutions involving quinazoline-6-carbaldehyde. Our goal is to equip you with the knowledge and protocols necessary to optimize your synthetic strategies and accelerate your research.

Frequently Asked Questions (FAQs)

Q1: What makes the C6-aldehyde on the quinazoline ring sterically hindered and electronically deactivated?

The reactivity of an aldehyde is primarily governed by the accessibility of its carbonyl carbon to nucleophiles and its electrophilicity. In the case of quinazoline-6-carbaldehyde, several factors converge to reduce this reactivity:

  • Steric Shielding: The aldehyde group at the C6 position is flanked by the bulky fused heterocyclic ring system. The adjacent C5 and C7 positions, along with the entire quinazoline scaffold, create a crowded environment that physically obstructs the trajectory of incoming nucleophiles.

  • Electronic Effects: The quinazoline ring is an electron-withdrawing system, which should, in principle, increase the electrophilicity of the aldehyde's carbonyl carbon. However, the nitrogen atoms in the ring can also exert a mesomeric effect, which can influence the electron density across the scaffold. More importantly, the aldehyde group can engage in resonance with the aromatic system, delocalizing the electron density and slightly reducing the partial positive charge on the carbonyl carbon, thus deactivating it compared to a simple aliphatic aldehyde.

This combination of steric and electronic factors often leads to sluggish reactions, requiring forcing conditions that can unfortunately result in undesired side products or decomposition of starting materials.

Q2: My nucleophilic addition to quinazoline-6-carbaldehyde is resulting in low yields and the formation of multiple side products. What are the likely causes and solutions?

This is a classic symptom of the challenges posed by this substrate. Let's break down the common causes and strategic solutions.

  • Insufficient Carbonyl Activation: Standard reaction conditions may not be sufficient to overcome the inherent steric hindrance and electronic deactivation of the C6-aldehyde.

  • Competitive Side Reactions: Under harsh conditions (e.g., high temperatures, strong bases/acids), sensitive functional groups on the quinazoline core or the nucleophile can lead to side reactions, such as self-condensation, racemization, or decomposition.

Strategic Solutions:

  • Catalyst-Mediated Activation: The use of specific catalysts can dramatically enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack even in a sterically congested environment. Lewis acids are particularly effective.

  • Optimization of Reaction Parameters: A systematic approach to optimizing solvent, temperature, and reaction time is crucial.

Below is a comparative table of catalyst systems that have shown promise in similar contexts.

Catalyst SystemMechanism of ActionTypical Loading (mol%)AdvantagesDisadvantages
Lewis Acids (e.g., TiCl₄, BF₃·OEt₂) Coordinates to the carbonyl oxygen, increasing the partial positive charge on the carbonyl carbon.10 - 100High activation potential, readily available.Can be moisture-sensitive, may require stoichiometric amounts.
Organocatalysts (e.g., Proline derivatives) Forms a more reactive iminium ion intermediate with the aldehyde.5 - 20Mild reaction conditions, often stereoselective.May have limited substrate scope.
Transition Metals (e.g., Palladium, Copper) Used in reductive couplings or other transformations that bypass direct nucleophilic addition.1 - 5Enables a wide range of C-C and C-N bond formations.Can be expensive, may require ligand screening.
Q3: How do I choose the right solvent and temperature for my reaction involving quinazoline-6-carbaldehyde?

Solvent and temperature are critical parameters that must be tailored to your specific nucleophile and catalyst system.

  • Solvent Choice:

    • Polar Aprotic Solvents (e.g., THF, DCM, Dioxane): These are generally good starting points. They can dissolve the quinazoline substrate and many organometallic reagents without interfering with the reaction. Dichloromethane (DCM) is often favored for its inertness and ease of removal.

    • Ethereal Solvents (e.g., THF, Diethyl Ether): These are excellent for reactions involving Grignard reagents or organolithiums, as they solvate the metal cation, enhancing the nucleophilicity of the organic part.

    • Avoid Protic Solvents (e.g., water, methanol): These will quench many strong nucleophiles and can interfere with Lewis acid catalysts.

  • Temperature Control:

    • Initial Low Temperature: It is highly recommended to start the reaction at a low temperature (e.g., -78 °C or 0 °C), especially when using highly reactive nucleophiles like organolithiums or strong Lewis acids. This helps to control the reaction rate, minimize side reactions, and can improve selectivity.

    • Gradual Warming: After the initial addition of the nucleophile, the reaction mixture can be allowed to slowly warm to room temperature to ensure the reaction goes to completion. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or very low conversion of starting material. 1. Insufficient activation of the aldehyde. 2. Nucleophile is not potent enough. 3. Reaction temperature is too low.1. Introduce a Lewis acid catalyst (e.g., TiCl₄, MgBr₂·OEt₂). 2. If applicable, convert the nucleophile to a more reactive form (e.g., transmetallation to an organozinc or organocerium reagent). 3. Allow the reaction to slowly warm to room temperature or slightly heat (e.g., 40 °C), while monitoring for decomposition.
Formation of multiple unidentified side products. 1. Reaction temperature is too high. 2. The chosen base or nucleophile is too strong, causing decomposition or side reactions. 3. Presence of moisture or air for sensitive reagents.1. Run the reaction at a lower temperature (start at -78 °C). 2. Use a milder nucleophile or a different catalyst system that allows for gentler conditions. 3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
Low yield of the desired product with recovery of starting material. The reaction has not gone to completion due to steric hindrance or has reached an unfavorable equilibrium.1. Increase the reaction time. 2. Add a more potent Lewis acid catalyst to drive the reaction forward. 3. Increase the equivalents of the nucleophile (e.g., from 1.1 to 1.5 or 2.0 equivalents).

Visualizing the Solution: Catalytic Activation and Workflow

To better illustrate the strategy for overcoming steric hindrance, the following diagrams outline the mechanism of Lewis acid catalysis and a general workflow for optimizing your reaction.

Lewis_Acid_Catalysis cluster_reactants Reactants cluster_activation Activation Step cluster_attack Nucleophilic Attack cluster_product Product Formation Quinoline Quinazoline-6-carbaldehyde (Sterically Hindered) ActivatedComplex Activated Carbonyl-LA Complex (Enhanced Electrophilicity) Quinoline->ActivatedComplex Coordination Nucleophile Nucleophile (Nu⁻) TransitionState Transition State (Overcoming Steric Barrier) Nucleophile->TransitionState Attack on Activated Carbonyl LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex ActivatedComplex->TransitionState Product Desired Product TransitionState->Product Workup

Caption: Mechanism of Lewis acid-catalyzed nucleophilic addition.

Optimization_Workflow Start Start: Low Yield in Quinazoline-6-carbaldehyde Reaction Check_Conditions Initial Screen: Solvent: THF/DCM Temp: 0 °C to RT Time: 2-4h Start->Check_Conditions Problem_Analysis Analyze Outcome: Low Conversion or Side Products? Check_Conditions->Problem_Analysis Problem_Analysis->Low_Conversion Low Conversion Problem_Analysis->Side_Products Side Products Add_Catalyst Introduce Lewis Acid (e.g., MgBr₂·OEt₂, TiCl₄) Maintain low temp (-78 °C) Low_Conversion->Add_Catalyst Optimize_Temp Lower Temperature (Start at -78 °C) Slowly warm to RT Side_Products->Optimize_Temp Final_Check Monitor by TLC/LC-MS Optimize time and equivalents Add_Catalyst->Final_Check Optimize_Temp->Final_Check Success Successful Synthesis Final_Check->Success Improved Yield Failure Consider Alternative Strategy (e.g., Cross-Coupling) Final_Check->Failure No Improvement

Caption: Decision workflow for reaction optimization.

Experimental Protocol: Lewis Acid-Mediated Grignard Addition

This protocol provides a general method for the addition of a Grignard reagent to quinazoline-6-carbaldehyde, utilizing magnesium bromide diethyl etherate as a mild Lewis acid catalyst to improve reaction efficiency.

Materials:

  • Quinazoline-6-carbaldehyde

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Magnesium bromide diethyl etherate (MgBr₂·OEt₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Under an inert atmosphere, add quinazoline-6-carbaldehyde (1.0 eq) and anhydrous THF to a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add MgBr₂·OEt₂ (1.2 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Nucleophile Addition: Slowly add the Grignard reagent (1.2 eq) dropwise to the cooled mixture over a period of 15 minutes. A color change may be observed.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Warming: If the reaction has not reached completion, allow the flask to slowly warm to room temperature and continue stirring for an additional 2-4 hours.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired secondary alcohol.

Reference Data & Comparative Studies

Validation

HPLC method validation for 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde

Title: Comprehensive HPLC Method Validation for 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde: A Comparative Column Guide Introduction 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde is a highly valuable synthetic intermediate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive HPLC Method Validation for 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde: A Comparative Column Guide

Introduction

4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde is a highly valuable synthetic intermediate and pharmacophore utilized in the development of novel anticancer agents, anti-inflammatory drugs, and VCAM-1/IL-6 inhibitors[1][2]. Chromatographically, this compound presents a dual challenge: it contains a quinazolinone core (a nitrogen-containing lactam) that is prone to secondary interactions with silica, and a reactive aldehyde moiety at the 6-position that is highly susceptible to oxidation and reduction.

As a Senior Application Scientist, I approach analytical method development not as a static checklist, but as a mechanistic puzzle. A robust High-Performance Liquid Chromatography (HPLC) method must be designed as a self-validating system —meaning the protocol inherently detects its own failures before compromised data can be reported. This guide provides an objective comparison of column chemistries and details a phase-appropriate, stability-indicating validation protocol aligned with the latest ICH Q2(R2) and ICH Q14 regulatory guidelines[3][4].

Mechanistic Causality in Column Selection

The nitrogen atoms within the quinazolinone ring can act as hydrogen bond acceptors, strongly interacting with unreacted silanol groups on traditional silica-based stationary phases. This interaction is the primary cause of peak tailing. Furthermore, because the aldehyde group easily oxidizes into a carboxylic acid, the method requires exceptional resolving power to be truly stability-indicating[5][6].

To objectively evaluate performance, we compared three distinct column chemistries for the analysis of 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde:

  • Standard End-Capped C18 : Relies purely on hydrophobic dispersion forces.

  • Polar-Embedded C18 : Incorporates an amide or carbamate group near the silica surface. This polar shield repels basic/nitrogenous compounds from residual silanols, drastically improving peak shape.

  • Phenyl-Hexyl : Provides orthogonal π−π selectivity. Because quinazoline is an aromatic system, this column is highly effective at separating the parent compound from structurally similar aromatic degradants.

Comparative Performance Data

Chromatographic Conditions: Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0); Mobile Phase B: Acetonitrile. Gradient: 10% B to 80% B over 15 mins. Flow rate: 1.0 mL/min. UV Detection: 254 nm[6][7].

Column Chemistry (150 x 4.6 mm, 3 µm)Retention Time (min)Asymmetry Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Oxidized DegradantSuitability for 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde
Standard C18 8.41.658,5001.8Moderate . Noticeable tailing due to secondary silanol interactions.
Polar-Embedded C18 7.91.05 14,200 2.4Excellent . Silanol shielding provides superior peak shape and efficiency.
Phenyl-Hexyl 9.11.2011,5003.5 Highly Recommended . π−π interactions maximize resolution for stability studies.

Scientist's Insight: While the Polar-Embedded C18 yields the sharpest peaks (lowest As​ ), the Phenyl-Hexyl column is the superior choice for a stability-indicating assay due to its exceptional resolution ( Rs​=3.5 ) between the parent aldehyde and its primary carboxylic acid degradant.

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

A self-validating protocol utilizes System Suitability Testing (SST) as an internal anchor. If the SST fails, the run invalidates itself automatically[3][8].

Step 1: System Suitability Testing (SST) - The Anchor

  • Action : Inject a standard solution (50 µg/mL) of 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde spiked with 1% of its oxidized degradant six times sequentially.

  • Acceptance Criteria : Relative Standard Deviation (RSD) of peak area ≤2.0% , As​≤1.5 , N≥10,000 , and Rs​≥2.0 .

  • Causality : This proves the system's fluidics, column efficiency, and detector response are optimal before any unknown sample analysis begins.

Step 2: Specificity & Forced Degradation

  • Action : Subject the API to stress conditions: 0.1 N HCl (acidic), 0.1 N NaOH (alkaline), 3% H2​O2​ (oxidative), thermal (80°C), and photolytic (UV light) for 24-96 hours[5][6].

  • Action : Analyze the stressed samples using a Diode Array Detector (DAD) to assess peak purity.

  • Causality : Because the aldehyde group is highly susceptible to oxidation, DAD peak purity angles must be strictly less than the purity threshold. This ensures no co-eluting degradants are hiding beneath the main quinazoline peak[6].

Step 3: Linearity, Accuracy, and Precision

  • Linearity : Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25 to 75 µg/mL). Acceptance: R2≥0.999 [7].

  • Accuracy : Perform recovery studies by spiking known amounts of the compound into a placebo matrix at 80%, 100%, and 120% levels. Acceptance: 98.0% - 102.0% recovery[7].

  • Precision : Evaluate Repeatability (intra-day) and Intermediate Precision (inter-day, utilizing different analysts). Acceptance: RSD ≤2.0% [7].

Step 4: Robustness (DoE Approach)

  • Action : Deliberately vary critical method parameters (CMPs) such as flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and mobile phase pH ( ±0.2 units).

  • Causality : As per ICH Q14, mapping the Method Operable Design Region (MODR) ensures the method remains reliable during routine Quality Control (QC) transfer and accounts for day-to-day instrumental drift[4][8].

Method Validation Workflow

HPLC_Validation_Workflow Dev Method Development (Phenyl-Hexyl Column Selection) Risk Risk Assessment (Aldehyde Oxidation Risk) Dev->Risk SST System Suitability Testing (Self-Validating Anchor) Risk->SST Spec Specificity & Forced Degradation (DAD Peak Purity) SST->Spec Quant Linearity, Accuracy & Precision (ICH Q2(R2) Metrics) Spec->Quant Robust Robustness Testing (DoE & MODR Definition) Quant->Robust Lifecycle Lifecycle Management (ICH Q14 Continuous Monitoring) Robust->Lifecycle Lifecycle->Risk Feedback Loop

Fig 1: ICH Q2(R2) self-validating HPLC lifecycle for quinazoline derivatives.

Conclusion

Validating an HPLC method for 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde requires a deep understanding of its chemical reactivity. While Polar-Embedded C18 columns offer excellent peak symmetry, Phenyl-Hexyl columns provide the vital orthogonal selectivity necessary to resolve critical oxidized degradants. By anchoring the method with rigorous System Suitability Testing and adhering strictly to ICH Q2(R2) guidelines, laboratories can establish a self-validating, robust analytical lifecycle.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. europa.eu.
  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. europa.eu.
  • Determination of the Stabilities of New Quinazoline Deriv
  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H). semanticscholar.org.
  • Application Note: High-Performance Liquid Chromatography (HPLC)
  • BRPI1014956B1 - anti-inflamm

Sources

Comparative

A Technical Guide to the Structural Elucidation of 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde: A Comparative Analysis of Mass Spectrometry and NMR

For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of a successful research campaign. The quinazolinone scaffold is a privilege...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of a successful research campaign. The quinazolinone scaffold is a privileged structure in medicinal chemistry, and its derivatives, such as 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde, represent important building blocks for new therapeutic agents. This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation pattern of this specific molecule and compares the utility of mass spectrometry (MS) with Nuclear Magnetic Resonance (NMR) spectroscopy for its structural elucidation.

Physicochemical Properties of the Analyte

PropertyValueReference
Compound Name 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde[1][2]
CAS Number 1121529-15-4[1][2]
Molecular Formula C₉H₆N₂O₂[1][2]
Molecular Weight 174.16 g/mol [1][2]
Structure

Part 1: The Mass Spectrometric Profile: A Predicted Fragmentation Pathway

The proposed pathway begins with the ionization of the molecule to form the molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 174. Subsequent fragmentation events provide a unique fingerprint for the molecule's structure.

Key Predicted Fragmentation Steps:

  • Alpha (α)-Cleavage of the Aldehyde: Aromatic aldehydes are known to undergo a highly favorable α-cleavage, involving the loss of a hydrogen radical (H•).[3][4] This process results in the formation of a stable acylium ion at m/z 173 ([M-1]⁺). Given the stability of this ion, it is expected to be one of the most abundant peaks in the spectrum.[5]

  • Loss of the Formyl Radical: The entire aldehyde group can be lost as a formyl radical (•CHO), leading to a fragment at m/z 145 ([M-29]⁺).[6] This fragment represents the intact quinazolinone ring cation.

  • Decarbonylation: The acylium ion at m/z 173 can subsequently lose a neutral carbon monoxide (CO) molecule, a common fragmentation pathway for Ar-CO⁺ species, to yield a fragment at m/z 145 .[7] This provides a secondary route to the m/z 145 ion.

  • Quinazolinone Ring Cleavage: The heterocyclic quinazolinone ring itself will undergo characteristic fragmentation. Based on studies of similar quinazolinone derivatives, a key fragmentation involves the loss of hydrogen cyanide (HCN) from the pyrimidine ring.[8][9] The fragment at m/z 145 could lose HCN (27 Da) to produce a fragment ion at m/z 118 . Further fragmentation of the core structure is expected, including the loss of CO.

The proposed fragmentation cascade is visualized below.

G M Molecular Ion (M⁺•) m/z = 174 M_minus_1 [M-H]⁺ m/z = 173 M->M_minus_1 - H• M_minus_29 [M-CHO]⁺ m/z = 145 M->M_minus_29 - •CHO M_minus_29_alt [M-H-CO]⁺ m/z = 145 M_minus_1->M_minus_29_alt - CO M_minus_56 [M-CHO-HCN]⁺ m/z = 118 M_minus_29->M_minus_56 - HCN

Caption: Proposed EI-MS fragmentation pathway for 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde.

Summary of Key Diagnostic Ions

m/z ValueProposed IdentityFragmentation Event
174[M]⁺•Molecular Ion
173[M-H]⁺Loss of H• from aldehyde
145[M-CHO]⁺Loss of formyl radical (•CHO)
118[M-CHO-HCN]⁺Loss of HCN from quinazolinone ring

Part 2: A Comparative Analysis: MS vs. NMR Spectroscopy for Structural Confirmation

While MS provides crucial information regarding molecular weight and substructural motifs through fragmentation, it often cannot distinguish between isomers and provides limited insight into atomic connectivity. For unambiguous structural elucidation, the synergistic use of MS and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard in chemical analysis.[10][11]

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, revealing precise information about the chemical environment, connectivity, and spatial arrangement of atoms.[10][12]

Head-to-Head Comparison

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Primary Information Molecular weight, elemental formula, fragmentation patterns.[11]Detailed 3D molecular structure, atom connectivity (¹H, ¹³C).[11]
Sensitivity High (picogram to nanogram range).[12]Lower (microgram to milligram range).[10]
Sample Requirements Very small quantities needed.Requires higher sample amount and purity.[10]
Analysis Time Fast (minutes per sample).Slower (minutes to hours per sample).
Destructive? Yes (sample is consumed).No (sample can be recovered).[10]
Key Strength Excellent for confirming molecular formula and identifying knowns via library matching.Unparalleled for determining the precise and novel structure of unknown compounds.[12]

This comparison highlights that the techniques are highly complementary. MS can rapidly confirm the mass and elemental formula (C₉H₆N₂O₂), while NMR is essential to confirm the exact arrangement of the aldehyde group at the 6-position of the quinazolinone core, ruling out other isomers.

Logical Workflow for Structural Confirmation

The following workflow illustrates how these techniques are used in tandem for confident structural elucidation of a novel synthesized compound.

G cluster_0 Workflow Synthesis Chemical Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification MS_Analysis LC-MS Analysis Purification->MS_Analysis Formula_Confirm Molecular Formula Confirmed? (m/z = 174.0429) MS_Analysis->Formula_Confirm NMR_Analysis NMR Analysis (¹H, ¹³C, 2D) Formula_Confirm->NMR_Analysis Yes Fail Re-evaluate Synthesis/ Purification Formula_Confirm->Fail No Structure_Confirm Structure Confirmed? NMR_Analysis->Structure_Confirm Final Structure Elucidated Structure_Confirm->Final Yes Structure_Confirm->Fail No

Sources

Comparative

Benchmarking 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde in Virtual Screening: A Comparative Guide

Introduction & Pharmacophoric Rationale 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde (CAS 1121529-15-4)[1] is a highly versatile, privileged fragment scaffold in medicinal chemistry. Quinazolinone derivatives are widely r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophoric Rationale

4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde (CAS 1121529-15-4)[1] is a highly versatile, privileged fragment scaffold in medicinal chemistry. Quinazolinone derivatives are widely recognized for their broad-spectrum pharmacological activities, particularly as ATP-competitive kinase inhibitors (e.g., targeting EGFR and VEGFR) and as potent antimicrobial agents[2][3].

When benchmarking this compound in virtual screening workflows, researchers must account for its dual-modality binding potential. The quinazolin-4-one core acts as a robust purine mimetic, forming critical hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR)[3]. Simultaneously, the 6-carbaldehyde moiety introduces an electrophilic warhead. While traditional docking evaluates this aldehyde as a hydrogen-bond acceptor, advanced virtual screening must benchmark its potential for Targeted Covalent Inhibition (TCI)—forming reversible Schiff bases with catalytic lysines or hemiacetals with cysteine residues.

Self-Validating Virtual Screening Protocol

To objectively benchmark 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde against established clinical inhibitors (e.g., Erlotinib) and standard fragments, a rigorous, self-validating computational protocol is required. The causality behind each step ensures that the resulting binding affinities are thermodynamically sound rather than heuristic artifacts[4].

Step 1: Target Protein Preparation & Grid Validation
  • Action: Retrieve the target crystal structure (e.g., Wild-Type EGFR, PDB: 1M17). Use a Protein Preparation Wizard to add missing hydrogens, assign bond orders, and optimize the hydrogen bond network at pH 7.4.

  • Causality: Raw PDB files lack hydrogen atoms and often contain unresolved side chains. Incorrect protonation of active-site residues (like Asp855) will artificially skew docking scores.

  • Self-Validation: Re-dock the native co-crystallized ligand into the generated grid. An RMSD of < 2.0 Å between the docked pose and the crystal conformation confirms the grid parameters are reliable.

Step 2: Ligand Preparation & State Generation
  • Action: Process 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde[1] and benchmark compounds using a ligand preparation tool (e.g., LigPrep). Generate all possible tautomers and ionization states at physiological pH (7.4 ± 0.2).

  • Causality: The quinazolinone ring exhibits lactam-lactim tautomerism. Ensuring the correct 3,4-dihydro-4-oxo tautomer is present is critical, as the N3 proton acts as a mandatory hydrogen bond donor to the kinase hinge region[3].

Step 3: Dual-Mode Molecular Docking
  • Action: Execute non-covalent docking (using AutoDock Vina or Glide SP/XP) centered on the ATP-binding pocket. In parallel, execute covalent docking (CovDock) specifying the 6-carbaldehyde as the reactive ligand and a nearby nucleophile (e.g., Cys797) as the target.

  • Causality: Standard docking algorithms severely underestimate the binding free energy of electrophilic fragments. Covalent docking accurately models the transition state and the resulting covalent adduct geometry.

Step 4: MM-GBSA Rescoring & Molecular Dynamics (MD)
  • Action: Rescore the top docking poses using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations. Subject the best complexes to a 100 ns MD simulation (e.g., GROMACS).

  • Causality: Docking scores are empirical and prone to false positives. MM-GBSA provides a rigorous thermodynamic calculation of binding free energy (ΔG_bind), while MD simulations validate the temporal stability of the ligand-protein interactions via Root Mean Square Fluctuation (RMSF)[3][4].

Workflow Visualization

VS_Workflow LigPrep Ligand Preparation (Tautomerization, pH 7.4) NonCovDock Non-Covalent Docking (Glide XP / Vina) LigPrep->NonCovDock CovDock Covalent Docking (Aldehyde to Cys797) LigPrep->CovDock ProtPrep Protein Preparation (EGFR Kinase Domain) GridGen Grid Generation & Validation (RMSD < 2Å) ProtPrep->GridGen GridGen->NonCovDock GridGen->CovDock Scoring Consensus Scoring & MM-GBSA (ΔG_bind) NonCovDock->Scoring Reversible Interactions CovDock->Scoring Electrophilic Trapping MD 100 ns MD Simulation (Trajectory Analysis) Scoring->MD Top Poses

Fig 1. Self-validating virtual screening workflow for evaluating dual-mode binding.

Comparative Benchmarking Data

To objectively assess the utility of 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde, it is benchmarked against Erlotinib (a standard, FDA-approved quinazoline-based EGFR inhibitor)[3] and a basic quinazolinone fragment.

Table 1: In Silico Binding Metrics (Target: Wild-Type EGFR)
CompoundNon-Covalent Docking Score (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)Key Interacting ResiduesCovalent Potential
4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde -7.2-35.4Met793, Thr854, Cys797Yes (Aldehyde Warhead)
Erlotinib (Benchmark)-9.5-48.2Met793, Thr790, Leu718No
2-Methyl-quinazolin-4-one (Fragment)-5.8-22.1Met793No

Data Interpretation: While Erlotinib dominates in non-covalent binding due to its extended hydrophobic side chains, 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde exhibits an exceptionally high ligand efficiency (LE) given its low molecular weight. Its MM-GBSA score (-35.4 kcal/mol) indicates strong thermodynamic stability, primarily driven by the core's interaction with Met793[3].

Table 2: ADMET & Physicochemical Properties
CompoundMW ( g/mol )LogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde 174.161.2558.213
Erlotinib 393.433.3074.717

Data Interpretation: 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde strictly adheres to the Rule of Three (Ro3) for fragment-based drug discovery (FBDD). Its low LogP and TPSA make it an ideal starting point for lead optimization, allowing medicinal chemists ample molecular real estate to append solubilizing groups or selectivity filters without violating Lipinski's Rule of Five.

Conclusion

4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde is a highly efficient scaffold for virtual screening. Benchmarking reveals that while its raw non-covalent docking scores are naturally lower than fully elaborated drugs like Erlotinib, its ligand efficiency and capacity for targeted covalent inhibition make it a superior fragment. To accurately capture its potential, computational pipelines must integrate both covalent docking algorithms and MM-GBSA rescoring to account for the reactivity of the 6-carbaldehyde moiety.

References

  • Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Taylor & Francis. [Link]

  • 5,6‐Dihydrotetrazolo[1,5‐c]quinazolines: Toxicity prediction, synthesis, antimicrobial activity, molecular docking, and perspectives. Zaporizhzhia State Medical University (ZSMU).[Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health (NIH). [Link]

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of Quinazoline-Based Compounds

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] Derivatives of this heterocyclic sys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] Derivatives of this heterocyclic system have been extensively investigated for their therapeutic potential, leading to clinically approved drugs for treating cancer and other conditions.[3][4] This guide provides a comparative analysis of the in vitro and in vivo efficacy of quinazoline derivatives, focusing on the critical transition from laboratory assays to preclinical models.

While the specific subclass of quinazoline-6-carbaldehyde is a point of synthetic interest, publicly available, detailed efficacy data for this group is limited. Therefore, this guide will draw upon well-documented examples from the broader quinazoline family—such as kinase inhibitors and antimicrobial agents—to illustrate the principles, challenges, and experimental workflows that researchers encounter when translating potent in vitro activity into tangible in vivo efficacy.

Part 1: The In Vitro Proving Ground: Establishing Potency and Cellular Activity

The initial phase of drug discovery for quinazoline compounds relies on a battery of in vitro assays. These tests are designed to be rapid and high-throughput, allowing for the screening of numerous derivatives to identify those with the highest potency against a specific biological target.

Core Objective 1: Target-Based Inhibition

For many quinazoline derivatives, the primary mechanism of action involves the inhibition of specific enzymes, such as protein kinases.[5] The epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in many cancers, is a frequent target.[6]

  • Experimental Rationale: The first step is to confirm that the compound can inhibit its intended molecular target in a purified, cell-free system. This establishes a direct structure-activity relationship (SAR). The half-maximal inhibitory concentration (IC₅₀) is the key metric, representing the concentration of the compound required to reduce the enzyme's activity by 50%.

  • Common Assay: An EGFR kinase inhibition assay is often employed. Compounds that show low nanomolar to micromolar IC₅₀ values are considered promising candidates for further testing.[6]

Core Objective 2: Cell-Based Antiproliferative Activity

A compound that inhibits a purified enzyme must also demonstrate efficacy in a more complex cellular environment. It needs to be able to cross the cell membrane, engage its target within the cell, and elicit a biological response, such as halting cell growth or inducing cell death (apoptosis).

  • Experimental Rationale: Antiproliferative assays measure the ability of a compound to inhibit the growth of cancer cell lines. This provides a more biologically relevant measure of potency and gives early indications of potential toxicity to normal cells.

  • Common Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. A wide panel of cancer cell lines is typically used, such as A549 (lung), MCF-7 (breast), and PC-3 (prostate), to evaluate the compound's spectrum of activity.[1][7]

Data Summary: In Vitro Activity of Representative Quinazoline Derivatives

The table below synthesizes data from various studies to illustrate the typical in vitro performance of anticancer quinazoline compounds.

Compound ClassTargetAssay TypeCell LinePotency (IC₅₀)Reference
4-AnilinoquinazolinesEGFR Tyrosine KinaseEnzyme Inhibition-0.38 - 7.05 µM[6]
2,4-Disubstituted Quinazolines-Antiproliferative (MTT)MGC-803 (Gastric)0.85 µM[1]
Quinazolinone DerivativesEGFR Tyrosine KinaseAntiproliferative (MTT)A549 (Lung)~15 - 33% inhibition at 10 µM[7]
Quinazoline-based PARP-1 InhibitorsPARP-1Enzyme Inhibition-Nanomolar range[8]

Part 2: The In Vivo Gauntlet: Navigating the Complexities of a Living System

A promising in vitro profile is only the first step. The true test of a compound's therapeutic potential lies in its in vivo performance. Many compounds that are highly potent in a petri dish fail in animal models due to a host of factors, including poor pharmacokinetics (PK), unforeseen toxicity, or lack of efficacy.

The Translational Challenge: Why In Vitro Success Doesn't Guarantee In Vivo Efficacy

The transition from a controlled cellular environment to a whole organism introduces immense complexity. A successful drug candidate must overcome several hurdles, a process often summarized by the acronym ADME:

  • Absorption: The compound must be able to enter the bloodstream from the site of administration (e.g., oral or intravenous).

  • Distribution: It must travel to the target tissue (e.g., a tumor) in sufficient concentrations.

  • Metabolism: It must resist being broken down too quickly by enzymes, primarily in the liver.

  • Excretion: It must be cleared from the body at an appropriate rate.

The diagram below illustrates the critical workflow from initial in vitro screening to conclusive in vivo testing.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation vitro1 Target-Based Screening (e.g., Kinase Assay) Metric: IC₅₀ vitro2 Cell-Based Screening (e.g., MTT Assay) Metric: GI₅₀ / IC₅₀ vitro1->vitro2 Potent Hits vitro3 Preliminary Toxicity (Normal Cell Lines) vitro2->vitro3 Cell-Active Hits vivo1 Pharmacokinetics (PK) (ADME Profiling in Mice) vitro3->vivo1 Lead Candidate Selection vivo2 Efficacy Studies (e.g., Xenograft Model) Metrics: Tumor Growth Inhibition vivo1->vivo2 Favorable PK vivo3 Toxicology Studies Metrics: Body Weight, Pathology vivo2->vivo3 Efficacious Dose conclusion Decision to Advance vivo3->conclusion Preclinical Candidate

Caption: High-level workflow from in vitro screening to in vivo validation.

Case Study 1: Anticancer Efficacy in Xenograft Models
  • Experimental Rationale: To test the anticancer efficacy of a quinazoline derivative, a mouse xenograft model is the gold standard. This involves implanting human cancer cells into immunocompromised mice, allowing a tumor to grow, and then treating the mice with the test compound.[1][4]

  • Methodology:

    • Human cancer cells (e.g., MGC-803) are injected subcutaneously into mice.

    • Once tumors reach a palpable size, mice are randomized into control and treatment groups.

    • The treatment group receives the compound (e.g., daily via oral gavage), while the control group receives a vehicle.

    • Tumor volume and mouse body weight are measured regularly. A significant reduction in tumor growth without a major loss in body weight indicates successful efficacy and acceptable toxicity.[1]

  • Example Outcome: A novel quinazoline derivative, compound 18 , showed a potent IC₅₀ of 0.85 μM against MGC-803 cells in vitro.[1] When tested in vivo, it significantly decreased average tumor volume and weight in a mouse xenograft model, performing better than the standard chemotherapy drug 5-fluorouracil, and did so without causing weight loss in the mice.[1] This represents a successful translation from in vitro potency to in vivo efficacy.

Case Study 2: Antibacterial Synergy in a Mouse Infection Model
  • Experimental Rationale: Some quinazoline derivatives act as efflux pump inhibitors (EPIs), which can restore the effectiveness of antibiotics against resistant bacteria.[9][10] An in vivo infection model is required to prove this synergistic effect.

  • Methodology:

    • Mice are infected with a resistant bacterial strain, such as Staphylococcus aureus SA-1199B.

    • Groups are treated with the antibiotic alone (e.g., ciprofloxacin), the quinazoline EPI alone, a combination of both, or a vehicle control.

    • Efficacy is measured by assessing the bacterial load in key organs (e.g., spleen, liver) or by monitoring mouse survival rates.

  • Example Outcome: Two quinazoline derivatives, PQQ16P and PQK4F, demonstrated the ability to inhibit the NorA efflux pump in vitro.[9] In a mouse infection model, the combination of these EPIs with the antibiotic ciprofloxacin showed significant in vivo synergism, reducing bacterial load and demonstrating the potential to counteract antimicrobial resistance.[9][10]

Part 3: Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to assess efficacy must be robust and well-defined.

Protocol 1: MTT Assay for In Vitro Antiproliferative Activity
  • Cell Seeding: Plate cancer cells (e.g., A549, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the quinazoline test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.

Protocol 2: Mouse Xenograft Model for In Vivo Antitumor Efficacy
  • Animal Husbandry: Use 4-6 week old immunocompromised mice (e.g., BALB/c nude mice). House them in sterile conditions with access to food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Harvest human cancer cells (e.g., MGC-803) during their exponential growth phase. Resuspend cells in a sterile medium (e.g., PBS or Matrigel) and inject approximately 5 x 10⁶ cells subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²)/2. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Treatment Administration: Administer the test compound at a predetermined dose (e.g., 50 mg/kg) and schedule (e.g., once daily) via the chosen route (e.g., oral gavage). The control group receives the vehicle solution on the same schedule.

  • Monitoring: Continue to measure tumor volume and body weight every 2-3 days for the duration of the study (typically 14-21 days).

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors. Compare the average tumor volume and weight between the treated and control groups to determine the percentage of tumor growth inhibition (TGI).

Part 4: Visualizing Mechanisms of Action

Understanding the underlying signaling pathways targeted by these compounds is crucial for interpreting efficacy data. Many anticancer quinazolines target the EGFR pathway, which is critical for cell growth and proliferation.

G cluster_pathway Downstream Signaling EGF Growth Factor (e.g., EGF) EGFR EGFR Receptor EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Phosphorylates RAS RAS EGFR->RAS Activates Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Blocks ATP Binding AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway inhibited by quinazoline derivatives.

Conclusion

The development of quinazoline-based therapeutic agents is a testament to the power of medicinal chemistry. However, the journey from a potent molecule in a test tube to an effective drug in a living organism is fraught with challenges. This guide highlights that while in vitro assays are indispensable for initial screening and establishing structure-activity relationships, they are poor predictors of ultimate clinical success. In vivo models, such as mouse xenografts and infection studies, provide the crucial data on pharmacokinetics, safety, and real-world efficacy that are necessary to bridge the translational gap. The successful progression of a quinazoline compound depends on a holistic evaluation, where potent in vitro activity is carefully balanced with favorable in vivo properties.

References

  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. MDPI.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Publishing.
  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. PubMed.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. MDPI.
  • Discovery of Novel Quinazoline Deriv
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • In Vitro and In Vivo Antioxidant Property of Novel 2-Phenyl Quinazoline-4(3h)-One Derivatives. Biosciences Biotechnology Research Asia.
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. PMC.
  • Synthesis, antioxidant and anticancer activity of quinazoline deriv
  • Quinazoline derivatives: synthesis and bioactivities. PMC.
  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor tre

Sources

Comparative

Optimizing LC-MS/MS Quantification of 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde in Biological Matrices: A Comparative Guide

Target Audience: Bioanalytical Researchers, DMPK Scientists, and Drug Development Professionals Introduction: The Bioanalytical Challenge 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde ()[1] is a critical synthetic intermed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Researchers, DMPK Scientists, and Drug Development Professionals

Introduction: The Bioanalytical Challenge

4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde ()[1] is a critical synthetic intermediate and building block utilized in the development of novel and kinase inhibitors[2]. As these candidates progress through preclinical and clinical phases, establishing a robust, highly selective, and sensitive quantification method in biological matrices (e.g., plasma, urine) becomes paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the due to its unparalleled selectivity and sensitivity[3].

However, quantifying this specific molecule presents two distinct physicochemical hurdles:

  • The Reactive Carbaldehyde Moiety: Highly prone to forming Schiff bases with endogenous primary amines (e.g., lysine residues on plasma proteins).

  • The Quinazoline Core: Exhibits strong non-specific binding to proteinaceous matrices and secondary interactions with standard silica-based stationary phases.

This guide objectively compares sample preparation strategies and chromatographic column chemistries to establish a self-validating, artifact-free LC-MS/MS protocol.

Workflow A Biological Matrix (Plasma/Urine) B IS Spiking (Self-Validation) A->B C Sample Prep (HLB-SPE) B->C D UPLC Separation (Biphenyl) C->D E ESI-MS/MS Quantification D->E F Data Analysis & Validation E->F

Fig 1: LC-MS/MS bioanalytical workflow for 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde.

Sample Preparation: Overcoming the Matrix Challenge

Bioanalysis of drugs in complex biological fluids heavily relies on the [4]. We compared Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) to determine the optimal recovery and minimal matrix effect.

Quantitative Comparison of Extraction Techniques

Data based on rat plasma spiked at 10 ng/mL.

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Processing TimeVerdict
PPT (Acetonitrile) 65.2 ± 8.4-42.5 (Suppression)LowInsufficient cleanup; severe ion suppression.
LLE (Ethyl Acetate) 72.1 ± 6.3-15.2HighModerate recovery; labor-intensive.
SPE (Polymeric HLB) 94.5 ± 3.1-4.1MediumOptimal ; excellent cleanup and recovery.

Expertise Insight (The Causality): The severe ion suppression observed in PPT is due to residual plasma phospholipids competing for ionization in the ESI source. Furthermore, the carbaldehyde group is highly reactive at room temperature. SPE utilizing a Hydrophilic-Lipophilic Balance (HLB) sorbent not only removes these phospholipids but allows for rapid, cold processing to stabilize the analyte.

Optimized SPE Protocol (Self-Validating System)

Note: All steps must be performed on ice to quench the reactivity of the carbaldehyde group.

  • Aliquot & Spike: Transfer 100 µL of plasma into a microcentrifuge tube. Spike with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS). (Self-Validation: The IS tracks extraction efficiency and compensates for any volumetric or ionization fluctuations).

  • Matrix Disruption: Add 100 µL of 2% Formic Acid (aq). Causality: Acidification protonates endogenous amines ( NH3+​ ), rendering them non-nucleophilic and preventing Schiff base formation with the analyte's aldehyde group.

  • Conditioning: Condition an Oasis HLB 96-well plate (30 mg) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the pre-treated, acidified sample onto the cartridge.

  • Washing: Wash with 1 mL of 5% Methanol in water to elute polar endogenous interferences.

  • Elution: Elute the target analyte with 2 x 500 µL of Acetonitrile/Methanol (50:50, v/v).

  • Reconstitution: Evaporate under a gentle stream of N2​ at 35°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

Chromatographic Separation: Column Chemistry

utilizing sub-2-µm particles is an enabling technology for high-resolution bioanalysis, significantly reducing method development time. We compared three sub-2-µm column chemistries to resolve the analyte from residual matrix components.

Column Chemistry Performance Comparison

Conditions: Flow Rate 0.4 mL/min; Gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

Column ChemistryRetention Time (min)Peak Asymmetry ( Tf​ )S/N Ratio (at LLOQ)Mechanism of Interaction
C18 (Alkyl) 1.21.8 (Tailing)15:1Hydrophobic only. Poor retention for polar quinazolines.
PFP (Fluorinated) 1.91.345:1Fluorine interactions; moderate improvement.
Biphenyl 2.41.05 (Symmetrical)120:1Optimal ; strong π−π interactions.

Expertise Insight (The Causality): Standard C18 columns struggle with basic, electron-deficient aromatic rings like quinazolines, leading to peak tailing due to secondary interactions with residual silanols. The Biphenyl stationary phase provides enhanced retention and perfect peak symmetry via π−π interactions with the quinazoline core, pushing the analyte past the solvent front where ion suppression is highest.

Mass Spectrometry: MRM Optimization

Detection is performed using a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

The exact mass of 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde ( C9​H6​N2​O2​ ) is 174.04 Da. The protonated precursor [M+H]+ is observed at m/z 175.1.

Fragmentation M Precursor Ion [M+H]+ m/z 175.1 F1 Quantifier Ion m/z 147.1 (-CO) M->F1 CE: 20 eV F2 Qualifier Ion m/z 120.1 (-HCN) F1->F2 CE: 35 eV

Fig 2: Proposed MRM fragmentation pathway for 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde.

  • Quantifier Transition ( m/z 175.1 147.1): Driven by the neutral loss of carbon monoxide (CO, 28 Da) from the reactive carbaldehyde moiety.

  • Qualifier Transition ( m/z 175.1 120.1): Driven by the subsequent neutral loss of hydrogen cyanide (HCN, 27 Da) from the pyrimidine ring of the quinazoline core.

Method Validation Standards

To ensure absolute trustworthiness, the developed method must be validated against industry bioanalytical guidelines. Calibration curves in biological matrices must demonstrate linearity ( r2≥0.995 ). At the Lower Limit of Quantification (LLOQ), accuracies must fall of the nominal concentration, while all other calibration levels must be within ±15%[5]. The use of the SIL-IS and the optimized HLB-SPE protocol ensures these strict precision and accuracy criteria are routinely met.

References

  • BRPI1014956B1 - Anti-inflammatory agents.
  • Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis Zone.[Link]

  • Quantitative bioanalysis by LC-MS/MS: a review. ResearchGate. [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation / LCMS.cz. [Link]

  • Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices. PubMed.[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde proper disposal procedures

Comprehensive Operational Guide for the Handling and Disposal of 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde As a Senior Application Scientist in drug development, managing the lifecycle of synthetic intermediates is jus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide for the Handling and Disposal of 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde

As a Senior Application Scientist in drug development, managing the lifecycle of synthetic intermediates is just as critical as the synthesis itself. 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde (CAS: 1121529-15-4) is a pivotal heterocyclic building block frequently utilized in the development of anti-inflammatory agents targeting interleukin-6 (IL-6) and vascular cell adhesion molecule-1 (VCAM-1)[1]. However, its chemical structure—featuring a reactive carbaldehyde group and a quinazoline core—dictates stringent handling and disposal protocols.

This guide provides a self-validating, step-by-step operational framework for the safe disposal of this compound, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards and laboratory safety best practices.

Mechanistic Hazard Assessment & Causality

Before executing any disposal protocol, we must understand the chemical causality driving our safety choices.

  • Aldehyde Reactivity: The C6-carbaldehyde moiety is susceptible to autoxidation in the presence of air, potentially forming quinazoline-carboxylic acids. This process can be exothermic if catalyzed by incompatible materials (e.g., strong oxidizers or bases). Therefore, strict waste segregation is non-negotiable[2].

  • Ecotoxicity & Bioaccumulation: Heterocyclic aromatic compounds often exhibit aquatic toxicity. Discharging this compound into the municipal water system poses a severe environmental risk and violates standard environmental protection protocols[3].

  • Physical State: As a solid powder, it presents a respiratory hazard. Waste handling must minimize aerosolization and particulate exposure.

Quantitative Hazard & Physicochemical Data

To standardize our waste management approach, we synthesize the physicochemical and hazard data of 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde into a quick-reference matrix.

Table 1: Physicochemical Properties and Waste Classification Data

ParameterValue / ClassificationOperational Implication
CAS Number 1121529-15-4Primary identifier for waste manifests and SDS retrieval[3].
Physical State Solid (Powder)Requires particulate-rated PPE (N95/P100) during transfer.
Reactivity Mildly reactive (Aldehyde)Segregate from strong oxidizers, amines, and strong bases[4].
GHS Classification Skin Irrit. 2, Eye Irrit. 2Mandates nitrile gloves, safety goggles, and fume hood handling.
EPA RCRA Status Characteristic WasteTreat as hazardous chemical waste due to toxicity/reactivity[4].
Disposal Route High-Temperature IncinerationDo not drain dispose; requires licensed hazmat pickup[5].

Logical Workflow for Chemical Disposal

The decision-making process for disposing of 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde depends heavily on its state at the time of disposal (e.g., neat solid vs. reaction mixture).

G Start Unwanted Chemical 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde Assess Assess Physical State & Contamination Start->Assess Decision Is it mixed with organic solvents? Assess->Decision SolidRoute Solid Hazardous Waste (Double-bagged / Sealed) Decision->SolidRoute No (Pure Solid) LiquidRoute Liquid Organic Waste (Segregate Halogenated vs Non) Decision->LiquidRoute Yes (In Solution) SAA Transfer to Satellite Accumulation Area (SAA) SolidRoute->SAA LiquidRoute->SAA Pickup Licensed Hazmat Incineration SAA->Pickup

Decision matrix for the segregation and disposal of 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the integrity of the disposal process, aligning with the EPA's Subpart K regulations for academic and commercial laboratories[6].

Phase 1: Preparation and Segregation Causality: Mixing incompatible wastes (e.g., aldehydes with concentrated nitric acid) can lead to over-pressurization and catastrophic container failure[7].

  • Verify Chemical Identity: Cross-reference the container label with the Safety Data Sheet (SDS). Ensure the compound is 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde and note any co-solvents if it is a reaction mixture[4].

  • Select the Appropriate Waste Stream:

    • For pure solid waste: Utilize a wide-mouth, high-density polyethylene (HDPE) container with a screw-top lid[4].

    • For solvent solutions (e.g., in DCM or DMF): Segregate into "Halogenated Organic Waste" or "Non-Halogenated Organic Waste" accordingly.

  • Validation Check: Visually inspect the waste container for bulging, discoloration, or heat generation before adding new waste.

Phase 2: Containment and Transfer Causality: Proper containment prevents fugitive emissions and protects laboratory personnel from chronic exposure to sensitizing agents.

  • Transfer Under Engineering Controls: Move the chemical and the designated waste container into a certified chemical fume hood.

  • Execute Transfer: Carefully transfer the solid or liquid waste into the container. Do not fill the container beyond 80% capacity[4]. Why? Leaving 20% headspace accommodates potential vapor expansion due to ambient temperature fluctuations.

  • Decontaminate Primary Labware:

    • Containers that held toxic chemicals must be triple-rinsed with an appropriate compatible solvent (e.g., acetone or ethanol)[4].

    • Collect the rinsate and deposit it into the appropriate liquid organic waste stream[4].

  • Validation Check: Wipe down the exterior of the waste container with a dry paper towel to ensure no residual chemical dust is present. Dispose of the paper towel in the solid hazardous waste bin[8].

Phase 3: Labeling and SAA Storage Causality: Unlabeled "mystery chemicals" are the leading cause of regulatory fines and disposal accidents. The EPA mandates strict labeling under the Generator Improvements Rule[9].

  • Apply RCRA-Compliant Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must explicitly state the full chemical name ("4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde")—do not use abbreviations, acronyms, or chemical formulas[4].

  • Indicate Hazards: Check the appropriate hazard boxes on the label (e.g., "Toxic", "Irritant").

  • Store in Satellite Accumulation Area (SAA): Relocate the sealed, labeled container to the lab's designated SAA[9]. Ensure the SAA is equipped with secondary containment (e.g., a spill tray) to capture potential leaks.

  • Validation Check: Verify that the SAA inventory log has been updated with the date, chemical name, and approximate volume/weight added.

Phase 4: Final Disposition via Lab-Pack

  • Engage Environmental Health & Safety (EHS): Once the SAA container reaches its volume limit or the maximum allowable storage time (typically 90 to 180 days depending on your facility's generator status), submit a waste pickup request to your EHS department[9].

  • Lab-Pack Preparation: Licensed waste brokers will utilize the "Lab-Pack" method, over-packing the smaller containers into a larger, DOT-approved drum padded with inert absorbent material (e.g., vermiculite) for safe transport to a high-temperature incinerator[10].

Regulatory Grounding

To maintain institutional compliance, it is imperative to adhere to the guidelines set forth by the EPA and the American Chemical Society (ACS). The EPA's Resource Conservation and Recovery Act (RCRA) dictates that all waste containing chemical solids or liquids must be treated as hazardous chemical waste unless explicitly exempted[7]. Furthermore, the ACS Chemical Disposal Guidelines emphasize that chemicals should never be flushed down a storm drain or disposed of in regular trash unless they are non-toxic, non-reactive, and explicitly approved for such disposal[5]. Because 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde is a biologically active intermediate, it strictly requires professional hazmat incineration[3].

References

  • American Chemical Society. "Hazardous Waste and Disposal Considerations - Chemical Disposal Guidelines: a Quick Reference." acs.org. Available at: [Link]

  • Environmental Marketing Services. "Lab Chemical Disposal." emsllcusa.com. Available at: [Link]

  • US Environmental Protection Agency. "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." epa.gov. Available at: [Link]

  • Medical Laboratory Observer. "Laboratory Waste Management: The New Regulations." medlabmag.com. Available at: [Link]

  • XiXisys. "CAS 1121529-15-4 GHS 11 (Rev.11) SDS/MSDS." xixisys.com. Available at: [Link]

  • Google Patents. "BRPI1014956B1 - anti-inflammatory agents." google.com.

Sources

Handling

Personal protective equipment for handling 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde

Title: Safe Handling and Personal Protective Equipment (PPE) Guide for 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde Introduction As a Senior Application Scientist, I frequently consult with drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Safe Handling and Personal Protective Equipment (PPE) Guide for 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde

Introduction

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of highly reactive intermediates into their synthetic pipelines.[1] is a critical building block in medicinal chemistry, featuring both a bioactive quinazoline core and a[2]. While its structural properties make it invaluable for synthesizing novel therapeutics, these same properties necessitate rigorous, self-validating safety protocols to protect laboratory personnel.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

Handling this compound requires understanding its dual-threat chemical nature. We do not just wear PPE because a safety sheet dictates it; we wear it to interrupt specific mechanisms of toxicity:

  • Electrophilic Aldehyde Group: Reactive aldehydes are notorious for their ability to undergo [3]. In a biological context, this means the carbaldehyde group can readily cross-link with proteins and DNA in your skin and respiratory tract, leading to acute sensitization,[4].

  • Quinazoline Scaffold: Quinazoline derivatives are inherently bioactive and can exhibit . When this compound is dissolved in highly permeating organic solvents (like DMSO or DMF) for assays, the risk of transdermal absorption increases exponentially.

Quantitative PPE Matrix

Your PPE strategy must completely isolate the operator from airborne dust and dermal contact. The following table outlines the mandatory equipment, grounded in [4].

PPE CategoryQuantitative Spec / MaterialMechanistic Justification
Eye/Face Protection ANSI Z87.1 Goggles + Full-Face ShieldPrevents mucosal exposure to micro-dust particles during weighing and protects against solvent splashes.
Hand Protection Inner Nitrile (≥4 mil) + Outer Butyl Rubber (≥14 mil)Nitrile provides tactile dexterity; Butyl rubber offers >240 min breakthrough time against polar aprotic solvents (DMF/DMSO) that carry the toxin.
Body Protection Flame-Resistant Lab Coat + Chemical ApronPrevents permeation of the compound into street clothes. The apron is critical during scale-up operations (>1g).
Respiratory N95/P100 Particulate RespiratorMitigates inhalation of fine, sensitizing dust. Primary handling requires a fume hood (face velocity ≥100 fpm).

Standard Operating Procedure (SOP): Step-by-Step Handling

To ensure absolute safety and maintain the chemical integrity of the aldehyde, follow this validated workflow:

Step 1: Environmental Preparation

  • Verify the chemical fume hood has a minimum face velocity of 100 feet per minute (fpm).

  • Clear the hood of incompatible materials, specifically strong oxidizers, strong acids, and primary amines, which can trigger[4].

Step 2: Cold-Chain Retrieval and Equilibration

  • 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde is typically shipped via cold-chain and stored at 2-8°C under an[2].

  • Crucial Step: Allow the sealed container to equilibrate to room temperature inside a desiccator before opening. Opening a cold vial introduces atmospheric moisture, which degrades the aldehyde via oxidation to a carboxylic acid.

Step 3: Weighing and Solubilization

  • Don all PPE specified in the matrix above.

  • Use an anti-static weighing boat and non-sparking spatulas to minimize dust aerosolization.

  • Transfer the pre-weighed solid to a reaction vessel and immediately seal it with a septum.

  • Inject your solvent (e.g., anhydrous DMF) through the septum to dissolve the compound, maintaining a closed system.

Spill Response and Chemical Quenching Protocol

In the event of a spill or when disposing of unreacted starting material, the electrophilic nature of the aldehyde must be neutralized before it enters the general waste stream.

Step 1: Containment

  • Cover the solid spill with damp paper towels (if solid) or an inert [5] (if in solution). Do not sweep dry, as this generates hazardous dust.

Step 2: Mechanistic Quenching

  • The Science: To render the aldehyde inert, we utilize a nucleophilic addition reaction. The slow addition of a saturated sodium bisulfite ( NaHSO3​ ) solution converts the reactive aldehyde into a water-soluble, non-volatile bisulfite adduct.

  • Action: In a fume hood, slowly pour the sodium bisulfite solution over the contaminated absorbent or into the waste flask. Stir gently. Caution: This reaction can be mildly exothermic and may release [4].

Step 3: Disposal

  • Transfer the quenched, neutralized mixture into a designated, clearly labeled hazardous waste container, strictly[6].

Workflow Visualization

G Start Retrieve from Cold Storage (2-8°C, Inert Atm) Equilibrate Equilibrate to Room Temp (Prevents Condensation) Start->Equilibrate PPE Don Advanced PPE (Nitrile/Butyl Gloves, Shield) Equilibrate->PPE Hood Transfer to Chemical Fume Hood (Min 100 fpm face velocity) PPE->Hood Weigh Weighing & Solubilization (Closed System Injection) Hood->Weigh React Execute Experimental Workflow Weigh->React Spill Spill or Excess Aldehyde? React->Spill Quench Quench with Sodium Bisulfite (Forms Inert Adduct) Spill->Quench Yes Waste Hazardous Waste Disposal (Segregate from Amines) Spill->Waste No Quench->Waste

Caption: Operational workflow for the safe handling, utilization, and disposal of reactive aldehydes.

References

  • STANDARD OPERATING PROCEDURE FOR CORROSIVES , USC Nanofab. [Link]

  • Qualitative Detection of Lipid Peroxidation in Mosquito Larvae Using Schiff's Reaction , National Institutes of Health (NIH) PMC. [Link]

  • Safety Data Sheet - Handling and Storage , AxiChem. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde
Reactant of Route 2
4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.